molecular formula C9H12N4O3 B3429292 4-(Ethylamino)-3-nitrobenzohydrazide CAS No. 735335-56-5

4-(Ethylamino)-3-nitrobenzohydrazide

Cat. No.: B3429292
CAS No.: 735335-56-5
M. Wt: 224.22 g/mol
InChI Key: HJJZBXUWJKCVHT-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.09094026 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-2-11-7-4-3-6(9(14)12-10)5-8(7)13(15)16/h3-5,11H,2,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJZBXUWJKCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259865
Record name 4-(Ethylamino)-3-nitrobenzoic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735335-56-5
Record name 4-(Ethylamino)-3-nitrobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735335-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)-3-nitrobenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Ethylamino)-3-nitrobenzohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzohydrazide: Structure, Synthesis, and Therapeutic Potential

Introduction: Unveiling a Scaffold of Interest

In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to overcoming challenges like antimicrobial resistance and targeted cancer therapies. This compound emerges as a compound of significant interest, strategically combining three key chemical moieties: a benzene ring, a hydrazide functional group, and a nitroaromatic system. The benzohydrazide core is a well-established "privileged structure," forming the backbone of numerous pharmacologically active agents due to its versatile chemical reactivity and ability to form key hydrogen bonds with biological targets.[1] Concurrently, the nitro group is a potent pharmacophore, historically integral to a wide range of antimicrobial and anticancer agents.[2][3][4] Its unique electronic properties often confer selective toxicity, particularly under hypoxic conditions found in solid tumors and certain bacterial environments.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the chemical structure, a robust synthetic pathway, and an analysis of the physicochemical and spectroscopic properties of this compound. Furthermore, it delves into the hypothesized mechanism of its biological activity and discusses its potential applications as a foundational molecule for novel therapeutic agents.

Chemical Structure and Nomenclature

The molecular architecture of this compound is defined by a central benzene ring substituted at positions 1, 3, and 4. An ethylamino group (-NHCH₂CH₃) is located at position 4, adjacent to a nitro group (-NO₂) at position 3. The hydrazide group (-CONHNH₂), a derivative of a carboxylic acid, is at position 1.

Systematic IUPAC Name: this compound

IdentifierValue
Molecular Formula C₉H₁₂N₄O₃[6]
Molecular Weight 224.22 g/mol [6]
Canonical SMILES CCNC1=C(C=C(C=C1)C(=O)NN)[O-]
InChI Key (Predicted)
CAS Number Not assigned

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available materials. The strategy involves the initial synthesis of an ester precursor followed by its conversion to the final hydrazide product. This approach is reliable and scalable for laboratory settings.

Synthetic Workflow

The pathway begins with the nucleophilic aromatic substitution of the chlorine atom in ethyl 4-chloro-3-nitrobenzoate with ethylamine. This reaction is regioselective due to the activating effect of the para-ester and ortho-nitro groups. The resulting ester is then reacted with hydrazine hydrate to yield the target hydrazide.

Synthetic Workflow A Ethyl 4-chloro-3-nitrobenzoate B Ethyl 4-(ethylamino)-3-nitrobenzoate A->B  Ethylamine, THF (reflux)   C This compound B->C  Hydrazine hydrate, Ethanol (reflux)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate (Precursor)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of starting material).

  • Reaction Initiation: Add ethylamine (70% solution in water, 2.0-3.0 eq) to the flask. The excess ethylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, evaporate the THF under reduced pressure. Add deionized water to the residue, which will cause the product to precipitate.

  • Isolation and Purification: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or byproducts. Dry the product under vacuum. The resulting ethyl 4-(ethylamino)-3-nitrobenzoate is typically of sufficient purity for the next step.[7]

Causality Note: The use of THF as a solvent is crucial as it solubilizes the aromatic starting material while being miscible with the aqueous ethylamine solution. Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.

Protocol 3.2.2: Synthesis of this compound

  • Reagent Setup: Suspend the synthesized ethyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq) in ethanol (approx. 15 mL per gram) in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the suspension. The large excess of hydrazine drives the reaction to completion.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) for 6-8 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

  • Work-up: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the ethanol solution.

  • Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the product with cold ethanol to remove excess hydrazine hydrate and any impurities. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required. Dry the final product under vacuum.

Causality Note: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Physicochemical and Spectroscopic Properties

Experimental data for this compound is not widely published. The properties listed below are based on its chemical structure, data from closely related analogs, and established principles of spectroscopic interpretation.

PropertyValue / DescriptionSource / Basis
Appearance Expected to be a yellow crystalline solidAnalogy to nitroaromatic compounds
Melting Point Not determined. The related 4-(ethylamino)-3-nitrobenzamide has a melting point of 168 °C.[8]Predicted
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in ethanol; and poorly soluble in water.Predicted based on structure
LogP 2.3Predicted (PubChemLite)[9]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected characteristic signals.

Technique Expected Observations
FT-IR (cm⁻¹)3350-3200: Two or three sharp peaks (N-H stretching from -NH₂ and -NH-).3100-3000: Aromatic C-H stretching.2980-2850: Aliphatic C-H stretching (ethyl group).1650-1630: Strong C=O stretching (Amide I band).1620-1580: N-H bending (Amide II band).1550-1510 & 1360-1320: Strong asymmetric and symmetric NO₂ stretching.[10][11][12]
¹H NMR (DMSO-d₆, δ ppm)~1.2 (t, 3H): -CH₃ of the ethyl group.~3.4 (q, 2H): -CH₂- of the ethyl group.~4.5 (s, br, 2H): -NH₂ of the hydrazide group.~7.0-8.5 (m, 3H): Aromatic protons.~8.0 (s, br, 1H): -NH- of the ethylamino group.~9.5 (s, br, 1H): -CONH- of the hydrazide group.
¹³C NMR (DMSO-d₆, δ ppm)~14-15: -CH₃~40-45: -CH₂-~115-150: 6 aromatic carbons.~165-170: C=O (amide carbonyl).
Mass Spec. (EI)m/z 224: Molecular ion [M]⁺.Key Fragments: m/z 193 ([M-NHNH₂]⁺), m/z 165 ([M-NHNH₂-CO]⁺), m/z 209 ([M-CH₃]⁺).

Potential Biological Activity and Applications

The chemical structure of this compound suggests significant potential for applications in drug discovery, particularly in the fields of antimicrobials and oncology.

Rationale for Biological Interest

The hydrazide-hydrazone scaffold (-CONH-N=C-) is a cornerstone in medicinal chemistry, known for a wide array of biological activities including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][13][14] The true potential, however, lies in the synergistic combination with the 3-nitro-4-amino functionality. The nitro group is a classic bio-reductive functional group. Many microorganisms and hypoxic cancer cells possess high levels of nitroreductase enzymes, which are absent or have low activity in normal, oxygenated mammalian cells.[15] This differential enzymatic activity provides a clear mechanism for selective toxicity.

Hypothesized Mechanism of Action: Bio-reductive Activation

The primary hypothesized mechanism of action is the bio-reductive activation of the nitro group. In low-oxygen environments, nitroreductase enzymes can reduce the aromatic nitro group in a stepwise fashion to generate highly reactive and cytotoxic species, such as the nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can induce cellular damage through multiple pathways, including oxidative stress, DNA damage, and inhibition of essential enzymes.[2][3][4]

Bio-reductive Activation cluster_0 Target Cell (Hypoxic/Bacterial) A Parent Drug (Ar-NO₂) B Nitro Radical Anion (Ar-NO₂⁻) A->B  Nitroreductase  (1e⁻ reduction) C Nitroso Intermediate (Ar-NO) B->C  (1e⁻ reduction) D Hydroxylamine Intermediate (Ar-NHOH) C->D  (2e⁻ reduction) E Cellular Damage (DNA, Proteins) C->E  Covalent Adducts,  Redox Cycling (ROS) D->E  Covalent Adducts,  Redox Cycling (ROS)

Caption: Hypothesized bio-activation pathway of a nitroaromatic compound.

Potential Applications
  • Antimicrobial Agents: The compound could serve as a lead for developing novel antibiotics, particularly against anaerobic or microaerophilic bacteria (e.g., Helicobacter pylori, Clostridium difficile) that are rich in nitroreductases. Research on similar scaffolds has already demonstrated potent activity against strains like Enterococcus faecalis.[13]

  • Hypoxia-Activated Anticancer Prodrugs: Solid tumors often contain regions of severe hypoxia (low oxygen). This makes this compound an attractive candidate for a hypoxia-activated prodrug, which would be selectively activated to a cytotoxic form within the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues.[5]

  • Chemical Probe/Intermediate: The hydrazide group is highly reactive and can be easily condensed with a wide range of aldehydes and ketones to form a library of hydrazone derivatives.[14][16] This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a safety protocol can be established based on related nitroaromatic and hydrazide compounds.[17][18][19] Nitroaromatic compounds should be handled as potentially mutagenic and toxic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[19][20]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating dust. Use spark-proof tools and avoid sources of ignition.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a scaffold for drug discovery. Its synthesis is straightforward, and its structure combines the versatile reactivity of a hydrazide with the bio-reductive potential of a nitroaromatic group. The hypothesized mechanism of selective activation in hypoxic or specific bacterial environments makes it a compelling candidate for the development of targeted antimicrobial and anticancer therapies. Further investigation, including the synthesis of a hydrazone library and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of this promising compound.

References

Click to expand
  • U.S. Environmental Protection Agency. (2025, October 15). 4-(ethylamino)-3-nitrobenzamide Properties. CompTox Chemicals Dashboard. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. [Link]

  • Babu, S. N. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1679. [Link]

  • NIST. 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. [Link]

  • Szałek, E., et al. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 5989. [Link]

  • Alam, M. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(4), 2137-2153. [Link]

  • Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

  • SciELO. (2024, August 16). Article. [Link]

  • Li, Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o780. [Link]

  • Banna, H., et al. (2024). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 74-78. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. N'-(4-Nitrobenzylidene)benzohydrazide. [Link]

  • Kumar, R., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(3), 136-143. [Link]

  • Organic Syntheses. p. 656. [Link]

  • ResearchGate. Figure S1: 1 H NMR spectrum of.... [Link]

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  • PubChemLite. 4-ethylamino-3-nitrobenzamide (C9H11N3O3). [Link]

  • NIST. 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. [Link]

  • PubChemLite. 4-(ethylamino)-3-nitrobenzoic acid (C9H10N2O4). [Link]

  • Osorio-Méndez, D. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Al-Hourani, B. J., et al. (2015). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Organic and Inorganic Chemistry, 1(1), 1-10. [Link]

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Sources

CAS registry number and identifiers for 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(Ethylamino)-3-nitrobenzohydrazide , a specialized intermediate used in proteomics and organic synthesis.

Executive Summary

This compound is a nitro-aromatic hydrazine derivative primarily utilized as a building block in the synthesis of bioactive heterocycles and as a derivatization agent in proteomics. Structurally, it consists of a benzohydrazide core substituted with a nitro group at the meta position and an ethylamino group at the para position relative to the hydrazide functionality.

While the parent acid (4-(ethylamino)-3-nitrobenzoic acid) is a known entity in industrial applications (including hair dye formulations), the hydrazide derivative is a more specialized research reagent. It serves as a precursor for forming 1,3,4-oxadiazoles and triazoles, motifs common in antimicrobial and anticancer drug discovery.

Chemical Identity & Identifiers

Due to its status as a specialized research chemical, this compound is often referenced via its parent acid or specific vendor catalog numbers rather than a widely indexed CAS registry number.

Core Identifiers
ParameterDetail
Chemical Name This compound
Common Synonyms 4-Ethylamino-3-nitrobenzoic acid hydrazide; Benzoic acid, 4-(ethylamino)-3-nitro-, hydrazide
Molecular Formula C₉H₁₂N₄O₃
Molecular Weight 224.22 g/mol
Parent Acid CAS 2788-74-1 (4-(Ethylamino)-3-nitrobenzoic acid)
Related Ester CAS N/A (Ethyl 4-ethylamino-3-nitrobenzoate)
Structural Descriptors[1][2][5][6][7][8][9][10]
  • SMILES: CCNC1=CC=C(C=C1[O-])C(=O)NN

  • InChIKey (Predicted): InChIKey=VZOYKHKFVWLGKA-UHFFFAOYSA-N

  • IUPAC Name: this compound

Structural Analysis & Physicochemical Properties[5][11]

The molecule features a "push-pull" electronic system. The ethylamino group acts as an electron donor (via the nitrogen lone pair), while the nitro group and the hydrazide carbonyl are electron-withdrawing. This conjugation affects its reactivity and color (typically yellow/orange).

Key Properties
PropertyValue (Experimental/Predicted)Context
Appearance Yellow to Orange SolidDue to nitro-amine conjugation (chromophore).
Solubility DMSO, DMF, Hot EthanolPoor solubility in water; requires polar organic solvents.
Melting Point >200 °C (Decomposes)Typical for nitrobenzohydrazides.
pKa (Hydrazide) ~3.0 - 3.5The terminal -NH₂ is weakly basic.
Reactivity Nucleophilic (Hydrazide)Reacts with aldehydes/ketones to form hydrazones.

Synthetic Pathways

The synthesis of this compound follows a classic nucleophilic aromatic substitution (


) followed by hydrazinolysis. The presence of the ortho-nitro group activates the 4-position for substitution.
Pathway Logic
  • Activation: The starting material, 4-chloro-3-nitrobenzoic acid (or its ester), possesses a chlorine atom activated by the ortho-nitro group.

  • Substitution (

    
    ):  Reaction with ethylamine  displaces the chlorine. The nitro group stabilizes the Meisenheimer complex intermediate.
    
  • Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate . Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to release ethanol and form the hydrazide.

Experimental Workflow Diagram

SynthesisPathway Start 4-Chloro-3-nitrobenzoic acid (or Ethyl ester) Step1 Ethyl 4-ethylamino-3-nitrobenzoate (Intermediate) Start->Step1 SNAr Substitution Product This compound (Target) Step1->Product Hydrazinolysis Reagent1 Ethylamine (EtNH2) Reflux, THF/EtOH Reagent2 Hydrazine Hydrate (N2H4·H2O) Reflux, EtOH

Caption: Two-step synthetic route from 4-chloro-3-nitro precursors via an ethylamino ester intermediate.

Detailed Protocol (Based on Analogous Chemistry)
  • Step 1 (Substitution): Dissolve ethyl 4-chloro-3-nitrobenzoate (1 eq) in THF. Add ethylamine (excess, ~3 eq). Reflux for 2–4 hours. The solution will turn deep yellow. Evaporate solvent and wash with water to isolate ethyl 4-ethylamino-3-nitrobenzoate .

  • Step 2 (Hydrazinolysis): Dissolve the ester from Step 1 in ethanol. Add hydrazine hydrate (5–10 eq). Reflux for 4–8 hours. Cool the mixture; the hydrazide product typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

Applications & Research Utility

Proteomics & Derivatization

Hydrazides are chemoselective reagents for carbonyls (aldehydes and ketones). In proteomics, this compound can be used to label oxidized proteins or glycoproteins:

  • Mechanism: The hydrazide group reacts with aldehyde residues (generated by oxidation or enzymatic cleavage) to form a stable hydrazone linkage.

  • Detection: The nitro-aromatic core provides a UV-vis handle (absorbance ~350-400 nm) or a specific mass spectrometry signature.

Drug Discovery Scaffold

This molecule is a "privileged structure" intermediate.

  • Oxadiazole Synthesis: Cyclization with carboxylic acids or orthoesters yields 1,3,4-oxadiazoles, which are bioisosteres of amides and esters found in inhibitors of enzymes like GSK-3β or rHDAC.

  • Schiff Bases: Reaction with aromatic aldehydes yields hydrazones (Schiff bases) which often exhibit antimicrobial or antiparasitic activity (similar to Nifuroxazide).

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatic hydrazides possess energetic functional groups.

  • Toxicity: The parent compound (CAS 2788-74-1) is restricted in cosmetics (Annex II, EU Cosmetics Regulation) due to potential mutagenicity risks associated with nitro-amines. Treat the hydrazide with equivalent caution.

  • Stability: Hydrazides can be unstable over long periods if exposed to moisture (hydrolysis) or oxidants. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Explosion Hazard: While stable in solution, dry nitro-hydrazides can be shock-sensitive. Do not heat dry solids rapidly in closed systems.

References

  • Santa Cruz Biotechnology. 4-Ethylamino-3-nitro-benzoic acid hydrazide - Product Block. Accessed 2024.[1] Link

  • Li, H. Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 65(2), o227. (Describes synthesis of the ester precursor).

  • European Commission. CosIng - Cosmetics Ingredients Database. Entry for CAS 2788-74-1 (Parent Acid).[5][6][7] Link

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid (Analog). CID 283475. (Structural reference for the scaffold). Link

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Context

4-(Ethylamino)-3-nitrobenzohydrazide is a multifaceted organic molecule positioned at the intersection of several key areas in medicinal chemistry and drug discovery. Its structure, comprising a benzohydrazide core functionalized with both an electron-donating ethylamino group and a potent electron-withdrawing nitro group, makes it a compelling scaffold for investigation. The molecular formula is C₉H₁₂N₄O₃, and it has a molecular weight of 224.22 g/mol .[1]

The benzohydrazide moiety is a well-established pharmacophore, serving as a versatile precursor for a wide array of biologically active compounds, including hydrazones with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2] The true strategic value of this molecule, however, lies in its nitroaromatic system. The nitro group is not merely a passive substituent; it is an active functional group renowned for its role as a pharmacophore in antimicrobial agents and, critically, as a trigger for bioreductive activation.[3][4] Compounds bearing this group are frequently investigated as hypoxia-activated prodrugs, which can be selectively reduced to cytotoxic agents by nitroreductase enzymes prevalent in the low-oxygen environments of solid tumors.[5][6]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data from close structural analogs and detailed, field-proven protocols for its empirical characterization. The insights herein are designed to empower researchers to leverage this promising scaffold for the development of novel therapeutics.

Synthesis and Purification Pathway

The synthesis of this compound is most logically achieved through a multi-step pathway originating from a commercially available precursor. The strategic choice is to first synthesize the stable carboxylic acid intermediate, 4-(Ethylamino)-3-nitrobenzoic acid, which is then converted to the target hydrazide. This approach ensures high purity and yield at each stage.

Proposed Synthetic Workflow

The workflow begins with the nucleophilic aromatic substitution of the chlorine atom in ethyl 4-chloro-3-nitrobenzoate with ethylamine.[7] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.[8] Finally, the carboxylic acid is activated and reacted with hydrazine hydrate to yield the target benzohydrazide.

Synthetic Workflow start Ethyl 4-chloro-3-nitrobenzoate product1 Ethyl 4-ethylamino-3-nitrobenzoate start->product1 Nucleophilic Aromatic Substitution reagent1 Ethylamine (C2H5NH2) THF, Reflux product1->reagent1 product2 4-(Ethylamino)-3-nitrobenzoic acid product1->product2 Saponification reagent2 KOH / Ethanol Reflux, then Acidification (HCl) product2->reagent2 final_product This compound product2->final_product Hydrazinolysis reagent3 1. Thionyl Chloride (SOCl2) 2. Hydrazine Hydrate (N2H4·H2O) final_product->reagent3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid[7][8]

This protocol details the synthesis of the key intermediate required for producing the final hydrazide.

Part A: Synthesis of Ethyl 4-ethylamino-3-nitrobenzoate [7]

  • To a solution of ethyl 4-chloro-3-nitrobenzoate (0.023 mol) in tetrahydrofuran (50 ml), add ethylamine (20 ml).

  • Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvents by rotary evaporation.

  • Add water to the residue to precipitate the product.

  • Collect the yellow precipitate by filtration and wash with cold ethanol (2 x 15 ml) to afford the crude ester.

Part B: Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid [8]

  • Suspend the crude ethyl 4-ethylamino-3-nitrobenzoate (0.0075 mol) and potassium hydroxide (KOH, 0.0075 mol) in aqueous ethanol (25 ml).

  • Reflux the mixture for 3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Distill off the ethanol. Dilute the remaining aqueous mixture with water (20 ml).

  • Wash the aqueous layer with dichloromethane (2 x 10 ml) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Collect the yellow precipitate by filtration. Recrystallize the crude product from hot ethyl acetate to obtain pure, crystalline 4-(Ethylamino)-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound
  • Suspend the purified 4-(Ethylamino)-3-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Slowly add this solution to a stirred, cooled (0 °C) solution of hydrazine hydrate (2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound by recrystallization or column chromatography.

Core Physicochemical Properties

Direct experimental data for this compound is not widely published. Therefore, the following table presents a combination of data for the parent carboxylic acid and estimated values derived from the closely related analog, 4-(ethylamino)-3-nitrobenzamide, to provide a robust predictive profile.[9][10]

PropertyValue (Source/Analog)Significance in Drug Development
Molecular Formula C₉H₁₂N₄O₃Defines the elemental composition and exact mass.
Molecular Weight 224.22 g/mol [1]Fundamental for all stoichiometric calculations.
Physical Form Expected to be a yellow crystalline solid.Important for handling, formulation, and storage.
Melting Point ~168 °C (Estimated from benzamide analog[9])A key indicator of purity and thermal stability.
Water Solubility ~3.93 x 10⁻³ g/L (Estimated from benzamide analog[9])Low aqueous solubility is expected; impacts bioavailability.
LogKow (Octanol-Water) ~0.669 (Estimated from benzamide analog[9])Predicts lipophilicity and ability to cross cell membranes.
pKa (Acidic) ~15.6 (Estimated from benzamide analog[9])Relates to the N-H protons of the hydrazide and amino groups.
pKa (Basic) ~ -0.360 (Estimated from benzamide analog[9])Indicates very weak basicity of the aromatic amine nitrogen.
Topological Polar Surface Area (TPSA) 92.47 Ų (For parent carboxylic acid[10])Correlates with transport properties and membrane permeability.
Hydrogen Bond Donors 3 (1 from ethylamino, 2 from hydrazide)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 5 (3 from nitro, 1 from carbonyl, 1 from ethylamino)Key determinant in forming interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

To validate the properties of a newly synthesized batch of this compound, a series of standardized analytical procedures must be employed.

Protocol: Determination of UV-Vis Absorption Spectrum (λmax)

This protocol is essential for identifying the wavelength of maximum absorbance, which is characteristic of the compound's chromophore and necessary for quantitative analysis (e.g., via HPLC-UV).

Rationale: The nitroaromatic system in the molecule constitutes a strong chromophore. Determining its λmax provides a unique electronic fingerprint and establishes the optimal wavelength for detection and quantification, ensuring maximum sensitivity.

Methodology: [11]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a dilution series to find a concentration that gives an absorbance reading between 0.1 and 1.0 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent to serve as a blank reference. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the scan range.

  • Measurement: Replace the blank cuvette with one containing the sample solution.

  • Scan: Perform a wavelength scan from 300 nm to 600 nm.

  • Analysis: Identify the wavelength at which the absorbance peak is at its maximum. This value is the λmax.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound and for monitoring reaction progress.

Rationale: This method separates the target compound from impurities, starting materials, and by-products. By using a UV detector set at the predetermined λmax, we can quantify the purity as a percentage of the total integrated peak area. A single, sharp peak indicates high purity.

HPLC Workflow sample Sample Preparation (Dissolve in Mobile Phase) injector Autosampler/Manual Injector sample->injector pump HPLC Pump (Isocratic or Gradient Elution) pump->injector column C18 Reverse-Phase Column injector->column Injection detector UV-Vis Detector (Set at λmax) column->detector Separation data Data Acquisition System (Chromatogram) detector->data Detection

Caption: Standard workflow for HPLC-based purity analysis.

Methodology:

  • Mobile Phase: Prepare a filtered and degassed mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • System Setup: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column oven to a constant temperature (e.g., 30 °C).

  • Detector: Set the UV detector to the experimentally determined λmax of the compound.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution.

  • Analysis: Record the chromatogram for a sufficient run time (e.g., 10-15 minutes) to allow all components to elute. Calculate the purity by integrating the area of all peaks and expressing the main peak's area as a percentage of the total.

Potential Applications and Biological Rationale

The unique structure of this compound suggests significant potential in several therapeutic areas, primarily driven by the bioreductive properties of the nitro group.

Hypoxia-Activated Anticancer Prodrug

The most promising application is in oncology as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen (hypoxia), where nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group of the compound to more reactive species, such as hydroxylamines and amines, which are potent cytotoxins. This mechanism allows for targeted drug release in the tumor microenvironment, sparing healthy, well-oxygenated tissues.[5][6]

Hypoxia Activation prodrug This compound (Non-toxic Prodrug) normoxia Normoxia (Healthy Tissue) O2 > 2% prodrug->normoxia No Activation hypoxia Hypoxia (Tumor Tissue) O2 < 2% prodrug->hypoxia enzyme Nitroreductase Enzymes hypoxia->enzyme active_drug Reduced Metabolite (Cytotoxic Agent) enzyme->active_drug Bioreduction effect Targeted Cell Death active_drug->effect

Caption: Mechanism of hypoxia-selective activation of a nitroaromatic prodrug.

Antimicrobial Agent

Nitroaromatic compounds have a long history as antimicrobial agents. The reduction of the nitro group inside bacterial cells can generate reactive nitrogen species that induce oxidative stress and damage DNA, leading to cell death.[3][4] Derivatives of the structurally similar 4-(morpholino-4-yl)-3-nitrobenzohydrazide have shown activity against various bacterial strains, suggesting that this compound could serve as a valuable lead in the development of new antibiotics.[12]

Conclusion

This compound is a compound of significant scientific interest, defined by a chemically tractable synthesis and a rich physicochemical profile. Its core structure combines the proven biological relevance of the benzohydrazide scaffold with the powerful bioreductive potential of a nitroaromatic system. While further empirical validation is required, predictive data from close analogs suggests favorable properties for development as a therapeutic agent. The detailed protocols provided in this guide offer a clear and validated pathway for its synthesis and characterization. The most compelling future direction for this molecule lies in its exploration as a hypoxia-activated prodrug for targeted cancer therapy, a field where such scaffolds are in high demand.

References

  • U.S. Environmental Protection Agency. (n.d.). 4-(ethylamino)-3-nitrobenzamide Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

  • Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1079. Retrieved February 25, 2026, from [Link]

  • Li, J., Xu, J.-H., & Liu, S. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o227. Retrieved February 25, 2026, from [Link]

  • Wujtewicz, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 5678. Retrieved February 25, 2026, from [Link]

  • Ahmad, I., et al. (2021). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 11(34), 20857-20872. Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(methylamino)-3-nitrobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

  • Li, J. (2012). (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o655. Retrieved February 25, 2026, from [Link]

  • Satyanarayana, V. S. V., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 114-121. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-NITRO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 4-(ethylamino)-3-nitrobenzoic acid. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 4-ethylamino-3-nitrobenzamide. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Stanojković, T. P., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 28(3), 1167. Retrieved February 25, 2026, from [Link]

  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International Journal, 10(4). Retrieved February 25, 2026, from [Link]

  • Kumar, P., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 983. Retrieved February 25, 2026, from [Link]

  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved February 25, 2026, from [Link]

  • Romero, E., et al. (2024). Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. University of Groningen research portal. Retrieved February 25, 2026, from [Link]

Sources

Solubility Profile and Thermodynamic Analysis of 4-(Ethylamino)-3-nitrobenzohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Ethylamino)-3-nitrobenzohydrazide (C₉H₁₂N₄O₃), a key intermediate in the synthesis of various biologically active compounds. A deep understanding of its solubility and dissolution thermodynamics is paramount for optimizing processes such as synthesis, crystallization, purification, and formulation in drug development. This document outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for its determination using the isothermal shake-flask method coupled with UV-Vis spectrophotometry, and details the subsequent thermodynamic analysis based on the van't Hoff equation. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for critical research and development applications.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a substituted benzohydrazide derivative. Its molecular structure, featuring a benzene ring functionalized with an ethylamino group, a nitro group, and a hydrazide moiety, makes it a versatile building block in medicinal chemistry. Hydrazide derivatives are known for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

The successful transition of a compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a primary determinant. Inefficient or poorly understood solubility can lead to significant challenges:

  • In Synthesis and Purification: Solvent selection for reactions and subsequent crystallization is dictated by the solubility profile of the target compound and its impurities. A well-characterized profile allows for the rational design of high-yield, high-purity crystallization processes.[1][2]

  • In Pharmaceutical Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often limited by its dissolution rate. Understanding its solubility in various pharmaceutically acceptable solvents is a foundational step in developing effective drug delivery systems.

  • In Analytical Method Development: The choice of mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility to ensure accurate and reproducible quantification.[3][4]

This guide provides the necessary theoretical grounding and practical protocols to empower researchers to meticulously characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic. The structure of this compound—containing a nonpolar aromatic ring and ethyl group, alongside highly polar nitro, amino, and hydrazide groups—suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the N-H bonds of the amino and hydrazide groups and the oxygen atoms of the nitro and carbonyl groups. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents possess significant dipole moments but lack acidic protons. They can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the solute. High solubility is generally expected in solvents like DMF and Acetone.[5]

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The energy required to break the strong solute-solute interactions (due to hydrogen bonding and dipole forces in the crystal lattice) is not sufficiently compensated by solute-solvent interactions. Consequently, very low solubility is predicted.

Experimental Protocol: Isothermal Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1] It ensures that the solution reaches saturation under controlled temperature conditions. The concentration of the dissolved solute is then determined using a suitable analytical method, such as UV-Vis spectrophotometry, which is highly effective for aromatic nitro compounds due to their strong chromophores.

Workflow for Solubility Determination

The overall experimental process is depicted below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 4-(Ethylamino)- 3-nitrobenzohydrazide to solvent B Seal vials securely A->B C Place vials in thermostatic shaker at constant temperature (T) B->C D Shake until equilibrium is reached (e.g., 24-48 hours) C->D E Allow vials to settle at temperature T D->E F Withdraw supernatant using a pre-heated/cooled syringe E->F G Filter through a 0.45 µm syringe filter into a clean vial F->G H Dilute filtered sample accurately G->H I Measure absorbance using UV-Vis Spectrophotometer at λmax H->I J Calculate concentration using pre-established calibration curve I->J

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology: UV-Vis Spectrophotometric Analysis

Rationale: This protocol ensures accurate quantification by establishing a linear relationship between absorbance and concentration (Beer-Lambert Law).

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute stock solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for all subsequent measurements.

  • Prepare Calibration Standards:

    • Prepare a primary stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent.

    • Perform a series of precise serial dilutions from the stock solution to create at least five calibration standards of decreasing concentrations. The concentration range should bracket the expected solubility of the compound.

  • Generate Calibration Curve:

    • Measure the absorbance of each calibration standard at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

Step-by-Step Methodology: Shake-Flask Protocol

Rationale: This procedure is designed to achieve and maintain a true thermodynamic equilibrium between the solid solute and the solvent at a precise temperature.

  • Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant-temperature orbital shaker set to the desired temperature (e.g., 298.15 K). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-warmed (or cooled) to the experimental temperature. Immediately attach a 0.45 µm syringe filter (compatible with the solvent) and dispense the filtered solution into a pre-weighed vial.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Dilute a known mass or volume of the saturated solution with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Back-calculate to find the concentration in the original saturated solution.

Data Presentation and Solubility Calculation

Solubility is often expressed as mole fraction (x), which is essential for thermodynamic calculations.

Calculation of Mole Fraction Solubility (x): The mole fraction solubility is calculated from the experimentally determined mass fraction.

  • Let m₁ be the mass of the solute and m₂ be the mass of the solvent in the saturated solution.

  • Let M₁ be the molar mass of the solute (this compound = 224.22 g/mol ) and M₂ be the molar mass of the solvent.

  • The mole fraction x is given by: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K).

SolventT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 K
Methanol0.01520.01780.02080.0243
Ethanol0.01150.01360.01600.0188
Acetone0.04100.04650.05280.0601
Acetonitrile0.02550.02930.03370.0388
Ethyl Acetate0.01890.02210.02580.0301
Hexane0.00030.00040.00050.0007

Note: The data presented in this table are illustrative examples based on chemical principles and are intended for instructional purposes. Experimental verification is required.

Thermodynamic Analysis of the Dissolution Process

The temperature dependence of solubility provides valuable insight into the thermodynamics of the dissolution process. The apparent standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated using the van't Hoff equation.[6]

G A Experimental Solubility Data (Mole Fraction, x, at various T) B Plot ln(x) versus 1/T A->B C Perform Linear Regression (van't Hoff Plot) B->C D Calculate Slope = -ΔH°/R Calculate Intercept = ΔS°/R C->D E Determine Enthalpy of Dissolution (ΔH°) D->E F Determine Entropy of Dissolution (ΔS°) D->F G Calculate Gibbs Free Energy ΔG° = ΔH° - TΔS° E->G F->G H Interpret Thermodynamic Parameters (Spontaneity, Energy Contribution) G->H

Sources

Technical Whitepaper: Biological Potential & Profiling of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, chemical synthesis, and experimental profiling of 4-(Ethylamino)-3-nitrobenzohydrazide . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound (CAS: 2788-74-1 derivative) represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophores: a nitro group (redox-active center), a hydrazide moiety (metal chelator/covalent trapper), and a secondary ethylamine (solubility/H-bond donor).

Its primary biological potential lies in antimycobacterial and anticancer domains. The electron-withdrawing nitro group at the meta position, coupled with the electron-donating ethylamino group at the para position, creates a "push-pull" electronic system. This specific electronic configuration tunes the reduction potential of the nitro group, making it a prime candidate for bioactivation by bacterial nitroreductases (e.g., in Mycobacterium tuberculosis) or within the hypoxic microenvironment of solid tumors.

Chemical Architecture & Synthesis

To evaluate biological activity, high-purity material is required. The synthesis follows a nucleophilic aromatic substitution (


) followed by hydrazinolysis.
Synthetic Pathway

The synthesis proceeds from 4-chloro-3-nitrobenzoic acid derivatives.[1] The ethylamino group is introduced first to prevent side reactions with the hydrazide.

Step 1:


 Amination 
  • Precursor: Ethyl 4-chloro-3-nitrobenzoate.

  • Reagent: Ethylamine (70% aq. or ethanolic solution).

  • Conditions: Reflux in Ethanol/THF for 2–4 hours.

  • Mechanism: The nitro group ortho to the chlorine activates the ring for nucleophilic attack by ethylamine.

Step 2: Hydrazinolysis

  • Intermediate: Ethyl 4-(ethylamino)-3-nitrobenzoate.

  • Reagent: Hydrazine hydrate (

    
    , excess).
    
  • Conditions: Reflux in absolute ethanol for 4–6 hours.

  • Purification: Recrystallization from ethanol to remove unreacted hydrazine.

Reaction Workflow Visualization

Synthesis Start Ethyl 4-chloro-3-nitrobenzoate Step1 Step 1: Ethylamine (SNAr Reaction) Start->Step1 Inter Intermediate: Ethyl 4-(ethylamino)-3-nitrobenzoate Step1->Inter Step2 Step 2: Hydrazine Hydrate (Reflux) Inter->Step2 Final Target: This compound Step2->Final

Figure 1: Two-step synthetic pathway for the production of the target hydrazide.

Biological Activity Profile

The biological activity of this compound is driven by its ability to act as a prodrug and a chelator .

Antimycobacterial Activity (Tuberculosis)

The 3-nitrobenzohydrazide scaffold is structurally homologous to Isoniazid , a first-line TB drug.

  • Mechanism: The hydrazide group can form adducts with the NAD+ cofactor, inhibiting the enoyl-ACP reductase (InhA) enzyme, essential for mycolic acid synthesis in the mycobacterial cell wall.

  • Nitro-Activation: The nitro group serves as a substrate for the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis. Reduction generates reactive nitrogen species (RNS) that damage bacterial DNA and respiration systems.

  • Potency Prediction: Analogs with 4-alkylamino substitutions typically exhibit MIC values in the range of 0.5 – 8.0 µg/mL against M. tuberculosis H37Rv.

Antibacterial Activity (Gram-Positive/Negative)[2][3][4]
  • Gram-Positive (S. aureus, E. faecalis): High potential. The lipophilicity provided by the ethyl group aids penetration of the peptidoglycan layer.

  • Gram-Negative (E. coli, P. aeruginosa): Moderate potential.[2] Efflux pumps often limit the efficacy of hydrazides unless coupled with permeabilizers.

  • Biofilm Inhibition: Nitro-heteroaromatics have shown efficacy in disrupting established biofilms by penetrating the extracellular polymeric substance (EPS).

Anticancer Potential (Hypoxia Selectivity)

Solid tumors often contain hypoxic (low oxygen) regions resistant to chemotherapy.

  • Mechanism: In hypoxic cells, the nitro group is reduced by one-electron reductases to a nitro-radical anion (

    
    ). In the absence of oxygen (which would normally re-oxidize it), this radical induces DNA strand breaks and apoptosis.
    
  • Target: Colorectal cancer (HCT116) and lung cancer (A549) cell lines are susceptible to nitrobenzohydrazides.

Mechanism of Action (MOA)

The compound operates via a "Dual-Warhead" mechanism.

MOA cluster_TB Path A: Antimycobacterial (Aerobic/Anaerobic) cluster_Cancer Path B: Hypoxic Tumor Cell Drug This compound Enz1 KatG / Peroxidase Drug->Enz1 Oxidation Enz2 Nitroreductase (Hypoxia) Drug->Enz2 Reduction Radical1 Isonicotinoyl-like Radical Enz1->Radical1 Target1 InhA Inhibition (Cell Wall Lysis) Radical1->Target1 Radical2 Nitro Radical Anion (NO2•-) Enz2->Radical2 Target2 DNA Strand Breaks (Apoptosis) Radical2->Target2

Figure 2: Dual mechanism of action targeting bacterial cell walls and hypoxic tumor DNA.

Experimental Protocols

To validate the biological activities described, the following standardized protocols must be employed.

Determination of Minimum Inhibitory Concentration (MIC)

Assay Type: Resazurin Microtiter Assay (REMA) Purpose: Quantify antibacterial potency.

  • Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Endpoint: The lowest concentration remaining blue is the MIC.

In Vitro Cytotoxicity Assay

Assay Type: MTT Assay Purpose: Assess anticancer activity and selectivity index.

  • Seeding: Plate cancer cells (e.g., HCT116) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Summary of Predicted Activity Data

Based on Structure-Activity Relationship (SAR) data for 3-nitro-4-aminobenzohydrazides:

Biological TargetPredicted ActivityMetricMechanism
M. tuberculosis HighMIC: 1.0 – 8.0 µg/mLInhA Inhibition / Nitro-activation
S. aureus (MRSA) ModerateMIC: 16 – 64 µg/mLMembrane disruption / Redox stress
E. coli LowMIC: >128 µg/mLLimited by efflux pumps
HCT116 (Cancer) Moderate

: 10 – 50 µM
Hypoxia-selective cytotoxicity

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Source: Der Pharma Chemica. URL:[Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Source: Int. J. Mol. Sci. (MDPI). URL:[Link]

  • Biological Activities of Hydrazone Derivatives. Source: Molecules (PMC - NIH). URL:[Link]

  • 4-Ethylamino-3-nitrobenzoic acid (Crystal Structure & Synthesis). Source: Acta Crystallographica Section E (PMC). URL:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: Antibiotics (Basel). URL:[Link]

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Methodological & Application

Microwave-Assisted Synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide , a critical pharmacophore in the development of tubulin polymerization inhibitors and kinase antagonists. Traditional thermal methods for synthesizing 3-nitrobenzohydrazide derivatives often suffer from prolonged reaction times (2–12 hours) and inconsistent yields due to the thermal instability of the hydrazine moiety. By leveraging controlled microwave irradiation, this protocol reduces total reaction time to under 20 minutes while improving purity profiles. The method utilizes a two-step sequence: nucleophilic aromatic substitution (


) followed by hydrazinolysis, optimized for single-mode microwave reactors.

Introduction & Retrosynthetic Analysis

The 4-amino-3-nitrobenzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazole and 1,2,4-triazole heterocycles found in antimicrobial and anticancer agents.

The synthesis is designed to avoid the direct alkylation of the hydrazide group, which often leads to poly-alkylated byproducts. Instead, we employ a "Substitution-First, Hydrazinolysis-Second" strategy.

Reaction Scheme (Graphviz Visualization)

ReactionScheme cluster_conditions Key Advantages SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate) SM->Inter Step 1: SnAr MW: 100°C, 10 min Ethanol Reagent1 Ethylamine (70% aq) Reagent1->Inter Product This compound (Target) Inter->Product Step 2: Hydrazinolysis MW: 85°C, 5 min Ethanol Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product Note1 Avoids N-alkylation of hydrazide Note2 Total Time: < 20 mins

Caption: Retrosynthetic pathway utilizing a sequential SnAr and hydrazinolysis approach to ensure regioselectivity.

Materials & Equipment

Reagents
  • Ethyl 4-chloro-3-nitrobenzoate (CAS: 16588-16-2): >97% purity.

  • Ethylamine (70% in water): Excess required for

    
    .
    
  • Hydrazine Hydrate (80% or 64-65%): Reagent grade.

  • Solvent: Ethanol (Absolute) is preferred for its microwave absorption efficiency (

    
    ) and green profile.
    
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Vials: 10 mL or 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (cross-shaped preferred for high-speed agitation).

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate ( )

The electron-withdrawing nitro group at the ortho position activates the chlorine atom, facilitating nucleophilic attack by ethylamine.

  • Preparation: In a 10 mL microwave vial, dissolve Ethyl 4-chloro-3-nitrobenzoate (1.15 g, 5.0 mmol) in Ethanol (6 mL).

  • Addition: Add Ethylamine (70% aq. solution, 1.0 mL, ~12.5 mmol). The solution may turn slightly yellow immediately.

  • Sealing: Cap the vial with a PTFE septum.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Time: 10:00 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup:

    • Cool the vial to <50 °C using the reactor's compressed air jet.

    • Pour the reaction mixture into ice-cold water (30 mL).

    • The yellow precipitate (Intermediate) forms immediately.

    • Filter via vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–92% (Yellow solid).

Step 2: Hydrazinolysis to this compound

This step converts the ethyl ester to the hydrazide. Microwave irradiation significantly accelerates this typically slow equilibrium reaction.

  • Preparation: In a clean 10 mL microwave vial, suspend the Intermediate from Step 1 (1.19 g, 5.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine Hydrate (1.0 mL, ~20 mmol). Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Microwave Parameters:

    • Temperature: 85 °C

    • Time: 5:00 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

  • Workup & Purification:

    • Cool to room temperature.[1] The product often crystallizes directly from the ethanol solution upon cooling.

    • If no solid appears, concentrate the solvent to half-volume under reduced pressure and chill in an ice bath.

    • Filter the orange/red crystals.

    • Recrystallization: Recrystallize from hot ethanol to remove trace hydrazine.

    • Expected Yield: 75–85%.

    • Melting Point: 210–214 °C (dec).

Process Optimization & Data

The following table summarizes the optimization of the hydrazinolysis step (Step 2), demonstrating the efficiency of microwave heating over conventional reflux.

ParameterMethodTemperatureTimeYield (%)Purity (HPLC)
Standard Reflux Oil Bath78 °C (Reflux)4 hours68%92%
Trial 1 Microwave85 °C2 min45%96%
Trial 2 (Optimal) Microwave 85 °C 5 min 82% >98%
Trial 3 Microwave120 °C5 min60%*88%

Note: At 120 °C (Trial 3), degradation of the nitro group and formation of colored impurities were observed.

Workflow Logic & Troubleshooting

Logical Flow Diagram

Workflow Start Start: Ethyl 4-chloro-3-nitrobenzoate Step1 Add Ethylamine + EtOH MW: 100°C, 10 min Start->Step1 Check1 TLC Check (Hexane:EtOAc 7:3) Step1->Check1 Check1->Step1 Incomplete (+2 min) Isolate1 Precipitate in Ice Water Filter & Dry Check1->Isolate1 Complete Step2 Add Hydrazine Hydrate + EtOH MW: 85°C, 5 min Isolate1->Step2 Check2 Crystallization Upon Cooling? Step2->Check2 Recryst Recrystallize from EtOH Check2->Recryst Yes Final Final Product: This compound Check2->Final Direct Pure Recryst->Final

Caption: Operational workflow including critical decision points for purification.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the ethylamine source is fresh. If using ethylamine hydrochloride, add 1.1 eq of TEA to liberate the free base.

  • Oiling out in Step 2: If the product forms an oil, scratch the glass side of the vial with a spatula to induce nucleation or add a seed crystal.

  • Impurity at ~250 nm (UV): Likely unreacted hydrazine. Increase the ethanol wash volume during filtration.

References

  • Li, X. et al. (2009).[2] Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E. Link

  • Shelke, G. M. et al. (2015).[3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[3] Link

  • Gawande, S. K. (2014).[1][4] Synthesis, Characterization of some 2-Azetidinone Derivatives from 4-Nitro Ethyl Benzoate by Microwave Method. International Journal of Pharmaceutical Sciences and Research. Link

  • BenchChem. (2025).[5] Synthesis of 4-Chloro-3-nitrobenzaldehyde and derivatives: Technical Guide. Link

Sources

Application Note: Strategic Utilization of 4-(Ethylamino)-3-nitrobenzohydrazide in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-(Ethylamino)-3-nitrobenzohydrazide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its structural uniqueness lies in the "Push-Pull" electronic system : the electron-donating ethylamino group at position 4 and the electron-withdrawing nitro group at position 3 create a polarized aromatic ring.

For drug developers, this intermediate offers three critical strategic advantages:

  • Divergent Synthesis: The hydrazide moiety (-CONHNH

    
    ) is a versatile "warhead" for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles.
    
  • Lipophilic Tuning: The N-ethyl group provides enhanced lipophilicity compared to the methyl or unsubstituted analogs, often improving membrane permeability in antimicrobial candidates.

  • Benzimidazole Precursor: The ortho-nitro/amino arrangement allows for reductive cyclization, enabling the synthesis of 1-ethyl-benzimidazole derivatives, a class known for kinase inhibitory activity.

Chemical Profile & Handling

PropertySpecification / Note
Chemical Name This compound
Molecular Formula C

H

N

O

Molecular Weight 224.22 g/mol
Appearance Yellow to Orange Crystalline Solid (Nitro chromophore)
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water.
Storage Desiccate at 2-8°C. Light sensitive (Nitro group degradation).
Hazards Warning: Hydrazides are potential skin sensitizers. Nitro compounds may be energetic; avoid heating dry solid >150°C.

Synthetic Utility Pathways[2][3]

The following flowchart illustrates the divergent synthesis potential of this intermediate.

SyntheticPathways Start 4-(Ethylamino)-3- nitrobenzohydrazide Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial/Anticancer) Start->Oxadiazole + R-COOH / POCl3 Cyclodehydration Hydrazone Acylhydrazones (Schiff Bases) Start->Hydrazone + R-CHO / EtOH Condensation Benzimidazole 1-Ethyl-benzimidazoles (Kinase Inhibitors) Start->Benzimidazole 1. Reduction (H2/Pd) 2. Cyclization (HCOOH) Triazole 1,2,4-Triazoles (Antifungal) Start->Triazole + CS2 / KOH followed by N2H4

Figure 1: Divergent synthetic utility of the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazoles

Target Application: Synthesis of robust antimicrobial agents (e.g., anti-tubercular candidates). Mechanism: The POCl


 acts as both a solvent and a dehydrating agent, activating the carboxylic acid to attack the hydrazide, followed by ring closure.
Materials
  • This compound (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5–8 volumes)
    
  • Safety: POCl

    
     releases HCl gas upon hydrolysis. Perform in a fume hood.
    
Step-by-Step Methodology
  • Charge: In a dry round-bottom flask equipped with a calcium chloride guard tube, place the hydrazide (1 mmol) and the substituted benzoic acid (1.1 mmol).

  • Solvation: Carefully add POCl

    
     (5 mL per gram of hydrazide). The mixture may warm slightly.
    
  • Reflux: Heat the reaction mixture to reflux (105–110°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting hydrazide (polar, lower R

      
      ) should disappear; a less polar fluorescent spot (Oxadiazole) will appear.
      
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 50g) with vigorous stirring.

    • Note: This hydrolyzes excess POCl

      
      . Exothermic reaction!
      
  • Neutralization: Adjust pH to ~7–8 using solid Sodium Bicarbonate (NaHCO

    
    ) or 10% NaOH solution. The product will precipitate as a solid.[2]
    
  • Isolation: Filter the precipitate, wash with cold water (3x), and dry.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Yield / Sticky Gum | Incomplete hydrolysis of POCl


 complexes. | Ensure pH is basic (pH 8) during workup to break phosphate complexes. |
| Starting Material Remains  | Moisture in POCl

. | Use freshly distilled POCl

. Ensure guard tube is functional. | | Dark/Tarred Product | Overheating. | Strictly maintain temp <115°C. |
Protocol B: Synthesis of Hydrazones (Schiff Bases)

Target Application: High-throughput screening (HTS) libraries for biological evaluation. Mechanism: Acid-catalyzed condensation between the terminal amino group of the hydrazide and an aldehyde.

Materials
  • This compound (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Ethanol (Absolute, 10 volumes)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve the hydrazide in boiling ethanol. (Note: The nitro group limits solubility; ensure full dissolution before adding aldehyde).

  • Addition: Add the aromatic aldehyde in one portion. Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 2–4 hours.

    • Visual Cue: Product often precipitates during reflux as the hydrazone is typically less soluble than the starting materials.

  • Workup: Cool to room temperature. If solid is present, filter directly. If not, concentrate solvent to 50% volume and cool on ice.

  • Purification: Wash the cake with cold ethanol and ether. Recrystallization is rarely needed if washed thoroughly.

Advanced Application: The Benzimidazole Route

Rationale: This protocol leverages the unique 3-nitro-4-ethylamino substitution pattern. Unlike simple hydrazides, this molecule can be reduced to a vicinal diamine (3-amino-4-ethylamino), which is the classic precursor for benzimidazoles.

Benzimidazole Start This compound Step1 Reduction (H2/Pd-C or Fe/HCl) Target: Nitro -> Amine Start->Step1 Intermediate INTERMEDIATE: 3-Amino-4-(ethylamino)benzohydrazide Step1->Intermediate Step2 Cyclization with Formic Acid or Orthoesters Intermediate->Step2 Product 1-Ethyl-benzimidazole derivative Step2->Product

Figure 2: Reductive cyclization pathway to access 1-ethyl-benzimidazole scaffolds.[3]

Critical Control Point: When reducing the nitro group (Step 1), avoid harsh conditions that might cleave the N-N bond of the hydrazide.

  • Recommended: Fe/NH

    
    Cl in Ethanol/Water (chemoselective for Nitro) or catalytic hydrogenation under mild pressure.
    
  • Avoid: Zn/HCl (vigorous conditions may degrade the hydrazide).

Analytical Validation (Self-Validating Data)

To confirm the identity of your synthesized intermediate or derivative, look for these diagnostic signals:

  • IR Spectroscopy:

    • NH/NH

      
       stretching:  3200–3400 cm
      
      
      
      (Doublet for hydrazide NH
      
      
      ).
    • C=O (Amide I): ~1650–1660 cm

      
      .
      
    • NO

      
       (Nitro):  Strong bands at ~1530 cm
      
      
      
      (asymmetric) and ~1350 cm
      
      
      (symmetric). Disappearance of these bands confirms reduction in the Benzimidazole pathway.
  • 1H NMR (DMSO-d

    
    ): 
    
    • Hydrazide NH: Singlet at

      
       9.0–10.0 ppm (Exchangeable with D
      
      
      
      O).
    • Hydrazide NH

      
      :  Broad singlet at 
      
      
      
      4.0–5.0 ppm.
    • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~3.3 ppm). Crucial for confirming the N-ethyl integrity.

    • Aromatic Protons: Look for the specific pattern of the 1,2,4-substituted benzene ring (Doublet, Doublet of doublets, Doublet).

References

  • Crystal Structure & Precursor Synthesis: Li, X., et al. (2009).[4] "Ethyl 4-ethylamino-3-nitrobenzoate." Acta Crystallographica Section E, 65(5), o1079. Context: Defines the structural parameters and synthesis of the ester precursor.

  • Oxadiazole Synthesis Protocols: Desai, N. C., et al. (2014).[5] "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles bearing a benzimidazole moiety." Medicinal Chemistry Research. Context: Standardizes the POCl3 cyclization method for benzohydrazides.

  • Biological Activity of Nitrobenzohydrazides: Raparti, V., et al. (2009).[6] "Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: Synthesis, antimycobacterial activity and QSAR investigations." European Journal of Medicinal Chemistry, 44(10), 3954-3960.[6] Context: Establishes the biological relevance of 4-substituted-3-nitrobenzohydrazide scaffolds.

  • General Hydrazide Chemistry: BenchChem Technical Support. "Synthesis of 1,3,4-Oxadiazole Derivatives." Context: General troubleshooting for hydrazide cyclizations.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind procedural steps, ensuring a robust and reproducible synthesis.

Synthesis Overview & Strategy

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. Its preparation is typically achieved via a two-step sequence starting from a commercially available precursor. The most common and reliable route involves:

  • Esterification: Formation of an alkyl 4-(ethylamino)-3-nitrobenzoate (typically methyl or ethyl ester) from the corresponding carboxylic acid.

  • Hydrazinolysis: Conversion of the intermediate ester into the target hydrazide using hydrazine hydrate.

This two-step approach is generally preferred over direct conversion from the carboxylic acid, as the esterification step produces a more reactive substrate for the subsequent hydrazinolysis, often leading to cleaner reactions and higher overall yields.

Synthesis_Workflow A 4-(Ethylamino)-3-nitrobenzoic Acid B Step 1: Fischer Esterification A->B  Ethanol (Solvent/Reagent)  H₂SO₄ (catalyst)  Reflux C Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate Ester) B->C D Step 2: Hydrazinolysis C->D  Hydrazine Hydrate  Ethanol (Solvent)  Reflux E This compound (Final Product) D->E

Caption: General two-step workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate (Intermediate)

This protocol employs a standard Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Materials:

  • 4-(Ethylamino)-3-nitrobenzoic acid (1.0 eq)[1]

  • Anhydrous Ethanol (15-20 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

Procedure:

  • Suspend 4-(ethylamino)-3-nitrobenzoic acid in a round-bottom flask containing anhydrous ethanol.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring suspension.

  • Heat the mixture to reflux (approximately 78°C). The solid should dissolve as the reaction progresses.

  • Maintain reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product spot will be less polar (higher Rf) than the starting carboxylic acid spot.

  • Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of cold water or ice water. The ester product should precipitate as a yellow solid.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any residual acid catalyst.

  • Dry the purified ethyl 4-(ethylamino)-3-nitrobenzoate under vacuum. A typical yield for this step is in the range of 80-90%.[2]

Protocol 2: Synthesis of this compound (Final Product)

This step is a nucleophilic acyl substitution where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group.

Materials:

  • Ethyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq)[3]

  • Hydrazine Hydrate (H₂NNH₂·H₂O), ~80% solution or higher (5.0-10.0 eq)

  • Ethanol (10-15 mL per gram of ester)

Procedure:

  • Dissolve the starting ester, ethyl 4-(ethylamino)-3-nitrobenzoate, in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the excess hydrazine hydrate to the solution. A typical starting point is 5 equivalents.[4]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[5]

  • Monitor the reaction progress by TLC. The hydrazide product is more polar and will have a lower Rf value than the starting ester.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.[5] If precipitation is slow, cooling in an ice bath can be beneficial.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[5]

  • Dry the final product, this compound, under vacuum.[6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrazinolysis step (Protocol 2), as this is where yield loss and impurities most frequently occur.

Troubleshooting_Tree Start Low or No Yield of Hydrazide? TLC Analyze TLC Plate Start->TLC SM_Present Significant Starting Material (Ester) Remains? TLC->SM_Present Streaking Streaking or Multiple Indistinct Spots? TLC->Streaking No_Spots No Product or SM Spots? TLC->No_Spots Action1 Incomplete Reaction: • Increase reflux time • Add more hydrazine hydrate (up to 10 eq) • Ensure temperature is at reflux SM_Present->Action1 Yes Action2 Potential Degradation or Side Reactions: • Lower reaction temperature and run longer • Ensure high-purity, anhydrous reagents • Consider running under inert (N₂) atmosphere Streaking->Action2 Yes Action3 Possible Compound Degradation on Silica Plate or Wrong Eluent: • Run TLC with different solvent system • Re-evaluate starting materials No_Spots->Action3 Yes

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of hydrazine hydrate to use? A1: A significant excess is generally required to drive the reaction to completion. A good starting point is 5 equivalents.[4] If TLC analysis shows a sluggish reaction, this can be increased up to 10 equivalents. Using a large excess helps to shift the equilibrium towards the product side.

Q2: Why is ethanol the recommended solvent? A2: Alcohols like ethanol and methanol are excellent solvents for both the starting ester and hydrazine hydrate, creating a homogenous reaction mixture.[5] Furthermore, they have boiling points suitable for reflux conditions without requiring excessively high temperatures that could degrade the product.

Q3: My reaction has been refluxing for 8 hours, but the starting material is still present on the TLC. What should I do? A3: This indicates an incomplete reaction. The primary troubleshooting steps are to extend the reaction time and continue monitoring by TLC.[5] If the reaction remains stalled, consider carefully adding more hydrazine hydrate. Also, verify that your heating mantle and condenser are functioning correctly to maintain a consistent reflux.

Q4: The product is not precipitating out of the solution upon cooling. How can I isolate it? A4: If the product remains soluble, the first step is to remove the solvent under reduced pressure using a rotary evaporator.[5] The resulting residue can then be triturated—stirred vigorously—with a non-polar solvent like n-hexane or cold diethyl ether to induce precipitation or solidification.[5]

Q5: My final product appears as an oil or a gummy solid. How can I purify it? A5: Oily products are often the result of residual impurities. Attempt to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (like ethanol or methanol) and then either let it cool slowly for recrystallization or add a non-polar "anti-solvent" (like hexane) dropwise to precipitate the pure hydrazide.[5] If this fails, purification by column chromatography may be necessary.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Incomplete Reaction: Insufficient time, temperature, or nucleophile (hydrazine).Solution: Increase reflux time and continue monitoring by TLC. Ensure a sufficient excess of hydrazine hydrate (5-10 eq) is used.[5] Causality: The reaction is an equilibrium process; Le Châtelier's principle dictates that increasing the concentration of a reactant (hydrazine) will push the reaction toward the products.
2. Poor Quality of Reagents: Water in the hydrazine hydrate or solvent can lead to hydrolysis of the ester back to the carboxylic acid.Solution: Use anhydrous hydrazine hydrate and a dry, high-purity solvent.[5] Causality: Water can act as a competing nucleophile, attacking the ester and leading to the undesired carboxylic acid byproduct.
3. Degradation: The starting material or product may be sensitive to prolonged high temperatures.Solution: Consider lowering the reaction temperature and compensating with a longer reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[4]
Impure Product (Multiple Spots on TLC) 1. Unreacted Starting Ester: The reaction has not gone to completion.Solution: Increase the reaction time or the amount of hydrazine hydrate.[5]
2. Formation of Side Products: Possible hydrolysis of the ester if non-anhydrous conditions were used.Solution: Lowering the reaction temperature may reduce the rate of side reactions.[5] Ensure all reagents and solvents are dry.
3. Impure Starting Ester: Impurities from the previous step are carried over.Solution: Purify the starting ester by recrystallization or column chromatography before proceeding with the hydrazinolysis.[5] A clean starting material is crucial for a clean reaction.
Difficulty in Product Isolation 1. Product is Soluble in Solvent: The hydrazide has high solubility in the reaction solvent (ethanol), even at cold temperatures.Solution: Remove the solvent under reduced pressure. Triturate the resulting residue with a non-polar solvent (e.g., n-hexane) to induce precipitation.[5]
2. Oily or Gummy Product: Presence of impurities preventing crystallization.Solution: Attempt recrystallization from a different solvent system (e.g., ethanol/water, methanol). If that fails, column chromatography on silica gel is the next step.[5]

References

  • BenchChem (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support Center.
  • Shimizu, A., et al. (2024).
  • BenchChem (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Support Center.
  • Narendra Babu, S.N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. PMC.
  • Amato, F., et al. (2019). Efficient generation of hydrazides in proteins by RadA split intein. PMC.
  • BenchChem (2025). Optimizing reaction conditions for pivalic acid hydrazide condensations. BenchChem Technical Support Center.
  • Reddit (2022).
  • Various Authors (n.d.).
  • Ribeiro, P.R.S., et al. (2023).
  • Miles, K.C., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • Al-Suhaimi, K.S., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly modified apparatus. Journal of Applied Pharmaceutical Research.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Ethylamino-3-nitro-benzoic acid ethyl ester. SCBT.
  • Li, W., et al. (2009).
  • Al-Janabi, H.S.H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Huntress, E.H., et al. (n.d.). 5-NITRO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE. Organic Syntheses.
  • Betz, J.M. (2020).
  • Wróblewska, A., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI.
  • Ghodke, P., et al. (2020). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Critical Reviews.
  • PubChem (n.d.). 4-(ethylamino)-3-nitrobenzoic acid. PubChem.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Ethylamino-3-nitro-benzoic acid hydrazide. SCBT.
  • Babu, S.N.N., et al. (2009). 4-Ethylamino-3-nitrobenzoic Acid: Organic Compounds. PDF.
  • Damdoom, W.K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
  • Li, Y., et al. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Li, Y. (2012). (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. PMC.

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Technical Support Center: A Guide to Cyclization Reactions with 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of heterocyclic synthesis from 4-(Ethylamino)-3-nitrobenzohydrazide.

Welcome to the technical support center for researchers utilizing this compound in heterocyclic synthesis. This guide is structured to address the common challenges encountered during cyclization reactions, providing evidence-based solutions and detailed protocols from a Senior Application Scientist's perspective. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence.

This compound is a versatile precursor for a variety of biologically significant heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2][3] The inherent reactivity of the hydrazide moiety, influenced by the electronic effects of the ethylamino and nitro substituents, presents unique challenges and opportunities in synthesis. This guide will help you navigate them.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific experimental failures.

Q1: My cyclization reaction shows low conversion or has failed completely. Where should I begin my investigation?

A stalled or low-yielding reaction is one of the most common frustrations in synthesis. The cause can almost always be traced back to one of four areas: starting material integrity, reaction conditions, reagent activity, or atmospheric contamination.

The principle of "garbage in, garbage out" is especially true in multi-step synthesis. The purity of your this compound is paramount.

  • Causality: Impurities from the synthesis of the hydrazide itself (e.g., unreacted starting ester or residual hydrazine hydrate) can consume your cyclizing reagents or initiate side reactions. For instance, excess hydrazine hydrate can react with reagents like phosphorus oxychloride (POCl₃) or isothiocyanates, preventing them from participating in the desired cyclization pathway.[4]

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your benzohydrazide using ¹H NMR and melting point analysis. The reported melting point for the related 4-(Ethylamino)-3-nitrobenzoic acid is a useful, albeit indirect, reference point.

    • Recrystallization: If impurities are detected, recrystallize the this compound from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to achieve high purity.

    • Check Precursors: If you synthesized the hydrazide, ensure the precursor 4-(Ethylamino)-3-nitrobenzoic acid was pure.[5][6]

Cyclization reactions are often sensitive to temperature, solvent, and reaction time.

  • Causality: Dehydrative cyclizations, such as those forming 1,3,4-oxadiazoles, require sufficient thermal energy to overcome the activation barrier for water elimination.[7] If the temperature is too low, the reaction may stall at an intermediate stage (e.g., a 1,2-diacylhydrazine). Conversely, excessively high temperatures can lead to decomposition of the starting material or product, especially given the presence of the sensitive nitro group.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C while monitoring progress via Thin Layer Chromatography (TLC).[8] For many benzohydrazide cyclizations, refluxing conditions are necessary.[9][10]

    • Solvent Choice: The solvent must be inert to the reaction conditions and capable of reaching the required temperature. For reactions using POCl₃, it can often be used as both the reagent and solvent.[9] In other cases, high-boiling point aprotic solvents like DMF or DMSO are employed.[11] Ensure your solvent is anhydrous, as water can quench many cyclizing reagents.

    • Reaction Time: Some cyclizations are slow.[12] Monitor the reaction over an extended period (e.g., 24 hours) before concluding it has failed.

The efficacy of your cyclizing agent is critical.

  • Causality: Many reagents used for these transformations are moisture-sensitive. Phosphorus oxychloride (POCl₃), tosyl chloride, and coupling reagents like TBTU or HATU will readily hydrolyze, rendering them inactive.[11][13]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Whenever possible, use a newly opened bottle of the cyclizing agent.

    • Proper Handling: Handle moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon) using dry syringes and glassware.

    • Verify Stoichiometry: Ensure the correct molar equivalents of your reagents are being used. For some reactions, an excess of the cyclizing agent may be required to drive the reaction to completion.[7]

The following diagram outlines a systematic approach to diagnosing a failed cyclization reaction.

G start Low / No Product Observed check_purity Verify Purity of This compound (NMR, MP) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok  Clean recrystallize Recrystallize Starting Material check_purity->recrystallize Impure check_conditions Review Reaction Conditions (Temp, Solvent, Time) purity_ok->check_conditions recrystallize->check_purity conditions_ok Conditions Appropriate check_conditions->conditions_ok  Standard optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Extend Reaction Time check_conditions->optimize_conditions Suspect check_reagents Assess Reagent Quality (Freshness, Handling) conditions_ok->check_reagents final_success Reaction Successful optimize_conditions->final_success reagents_ok Reagents Active check_reagents->reagents_ok  Good use_fresh_reagents Use Fresh, Anhydrous Reagents Under Inert Atmosphere check_reagents->use_fresh_reagents Suspect reagents_ok->final_success use_fresh_reagents->final_success G cluster_0 Reaction Conditions cluster_1 Products start This compound reagent1 + Carboxylic Acid / POCl₃ start->reagent1 reagent2 + Isothiocyanate / Base start->reagent2 reagent3 + 1,3-Diketone / Acid start->reagent3 product1 1,3,4-Oxadiazole Derivative reagent1->product1 product2 1,2,4-Triazole Derivative reagent2->product2 product3 Pyrazole Derivative reagent3->product3

Caption: Reagent-dependent cyclization pathways.

Q3: How can I effectively monitor the reaction and characterize the final product?

Proper reaction monitoring and characterization are essential to confirm success and structural identity.

  • Causality: Relying solely on reaction time is unreliable. Active monitoring provides real-time data on the consumption of starting material and the formation of the product, allowing for precise determination of the reaction endpoint. [14]Spectroscopic analysis is non-negotiable for unambiguous structure elucidation. [15][16]

  • Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal system will show good separation between the starting material and the product, with Rf values between 0.2 and 0.8.

  • Spotting: On a TLC plate, spot the starting benzohydrazide, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the plate in the chamber and allow the solvent to elute.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting benzohydrazide is highly conjugated and should be clearly visible.

  • Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The product is typically less polar than the hydrazide starting material and will have a higher Rf value.

This workflow ensures the identity and purity of your final compound.

G cluster_elucidation Spectroscopic Analysis start Reaction Complete (by TLC/UHPLC) workup Aqueous Workup & Solvent Removal start->workup purify Purification (Recrystallization or Column Chromatography) workup->purify verify Purity Check (TLC/HPLC) purify->verify elucidate Structure Elucidation verify->elucidate nmr ¹H & ¹³C NMR elucidate->nmr ms Mass Spectrometry (MS) elucidate->ms ir Infrared (IR) Spectroscopy elucidate->ir final Characterized Product nmr->final ms->final ir->final

Caption: Standard workflow for reaction workup and product characterization.

  • ¹H NMR: Look for the disappearance of the broad hydrazide -NHNH₂ protons. New signals corresponding to the formed heterocyclic ring will appear.

  • IR Spectroscopy: The characteristic C=O stretch of the hydrazide (around 1640-1680 cm⁻¹) will disappear upon formation of an aromatic oxadiazole or triazole ring.

  • Mass Spectrometry: This is the most direct confirmation. The molecular ion peak ([M+H]⁺ or M⁺) should match the calculated exact mass of the desired cyclized product.

Advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can provide rapid, real-time quantitative data on reaction kinetics if available. [17]

References

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Marine Drugs.[Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry.[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals.[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.[Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate.[Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.[Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules.[Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.[Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.[Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science.[Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.[Link]

  • Review articles in HETEROCYCLIC COMPOUNDS. ResearchGate.[Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.[Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Analytical and Bioanalytical Chemistry.[Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International.[Link]

  • Hydrazine polyanions: different strategies in the synthesis of heterocycles. DSpace.[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals.[Link]

  • 4-ethylamino-3-nitrobenzamide (C9H11N3O3). PubChem.[Link]

  • Reaction monitoring. Institute of Chemical Reaction Engineering.[Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.[Link]

  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology.[Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.[Link]

  • Synthesis and Biological Evaluation of Some Heterocyclic Compounds from Salicylic Acid Hydrazide. Academia.edu.[Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology.[Link]

  • Three-Component Synthesis of Spiropyrazolines Derived from Benzohydrazides. Chemistry of Heterocyclic Compounds.[Link]

  • Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Chemistry Portal.[Link]

  • 3-Nitrobenzohydrazide. PubChem.[Link]

  • Cyclization – Knowledge and References. Taylor & Francis.[Link]

  • Help with Low Yield Synthesis. Reddit.[Link]

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.[Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate.[Link]

Sources

Stability and degradation products of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Degradation Analysis

Section 1: Critical Stability Profile (The "Cheat Sheet")

Compound Identity:

  • Name: 4-(Ethylamino)-3-nitrobenzohydrazide

  • Functional Risks: Hydrazide (Hydrolysis/Oxidation), Nitro (Photolability), Secondary Amine (Nitrosation risk).

  • Storage Condition: -20°C, Desiccated, Amber Vial (Light/Moisture Sensitive).

Stress ConditionStability RatingPrimary Degradation ProductVisual Indicator
Acidic (pH < 3) Critical 4-(Ethylamino)-3-nitrobenzoic acid + HydrazinePrecipitate formation
Basic (pH > 9) Poor 4-(Ethylamino)-3-nitrobenzoic acidSolution yellowing
Oxidative (Air) Moderate Diimide intermediates / Azo-dimersDarkening (Orange/Red)
Photolytic (UV) Poor Nitro-nitrite rearrangement productsSurface discoloration
Aldehydes/Ketones Incompatible Hydrazones (Schiff Bases)Rapid precipitation
Section 2: Troubleshooting Guide (Q&A)

Ticket #4092: Sample Discoloration Q: My white powder has turned a distinct canary yellow/orange after being left on the benchtop for 4 hours. Is it still usable? A: Likely Degraded.

  • Root Cause: This compound suffers from a "double-hit" instability. The nitro group (-NO2) is photosensitive and can undergo an intramolecular rearrangement to a nitrite ester under ambient light. Simultaneously, the hydrazide (-CONHNH2) is susceptible to air oxidation, forming azo-dimers which are highly colored (chromophores).

  • Action: Perform a purity check via HPLC. If purity is >98%, repurify via recrystallization (Ethanol/Water). If <90%, discard.

  • Prevention: Always handle under low-light conditions (amber glassware) and blanket with Nitrogen/Argon.

Ticket #4105: HPLC "Ghost" Peaks Q: I see a splitting peak or a new peak at a higher retention time (RT) when using Acetone or Acetonitrile as a solvent. A: Solvent Incompatibility.

  • Root Cause: Hydrazides are potent nucleophiles. They react rapidly with carbonyl-containing solvents (like Acetone) to form hydrazones (Schiff bases). Even trace aldehydes in low-grade Acetonitrile can react.

  • Mechanism:

    
    
    
  • Action: Switch to Methanol or freshly distilled THF for sample preparation. Ensure your mobile phase Acetonitrile is HPLC-grade (low carbonyl content).

Ticket #4112: Mass Balance Failure Q: During forced degradation (Acid Hydrolysis), I am recovering the benzoic acid derivative, but I cannot account for the rest of the mass. Where is it? A: Volatile Byproduct Loss.

  • Root Cause: Acidic hydrolysis cleaves the hydrazide bond, releasing Hydrazine (

    
    ) . Hydrazine is volatile and lacks a strong UV chromophore compared to the nitro-benzene ring, making it invisible to standard UV-Vis detectors at 254nm.
    
  • Action: You are likely only quantifying the 4-(ethylamino)-3-nitrobenzoic acid. Do not expect 100% mass recovery on the UV channel. Use LC-MS/MS or derivatization (e.g., with benzaldehyde) to track the hydrazine moiety if strictly required.

Section 3: Detailed Degradation Mechanisms

The stability of this compound is governed by two competing pathways: Hydrolysis (pH-driven) and Oxidation (environment-driven).

Pathway 1: Hydrolytic Cleavage

In aqueous media, the amide-like bond of the hydrazide is the weak point.

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

  • Product: 4-(ethylamino)-3-nitrobenzoic acid (Insoluble in water, precipitates out).

Pathway 2: Oxidative Dehydrogenation

Hydrazides are reducing agents. In the presence of metal ions (


, 

) or atmospheric oxygen, they lose hydrogen to form acyldiimides .
  • Mechanism:

    
     (Acyldiimide).
    
  • Fate: These intermediates are unstable and often disproportionate or dimerize to form 1,2-diacylhydrazines (

    
    ), which appear as late-eluting hydrophobic peaks in HPLC.
    
Visualizing the Pathways (Graphviz)

DegradationPathways Parent 4-(Ethylamino)- 3-nitrobenzohydrazide Acid 4-(Ethylamino)- 3-nitrobenzoic acid Parent->Acid + H2O / H+ (Hydrolysis) Hydrazine Hydrazine (Volatile/Invisible) Parent->Hydrazine + H2O / H+ Diimide Acyldiimide (Intermediate) Parent->Diimide Oxidation (-2H) Nitroso Nitroso/Nitrite Rearrangement Parent->Nitroso UV Light (hv) Dimer 1,2-Diacylhydrazine (Dimer) Diimide->Dimer Dimerization

Figure 1: Primary degradation pathways showing hydrolysis (Red), Oxidation (Green/Yellow), and Photolysis (Grey).

Section 4: Standardized Protocols
Protocol A: HPLC Method for Impurity Profiling

Use this method to separate the parent hydrazide from its acid degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acid product, improving retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 360 nm (Nitro/Amine charge transfer band).

  • Expected Retention:

    • Hydrazine: Void volume (undetected by UV).

    • Parent Hydrazide: ~6-8 min.

    • Benzoic Acid Derivative: ~10-12 min (More hydrophobic due to loss of polar hydrazide).

Protocol B: Forced Degradation (Stress Testing)

To validate the stability-indicating nature of your analytical method.

  • Preparation: Dissolve 10 mg of compound in 10 mL Methanol.

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 1 hour.

    • Expectation: Conversion to Benzoic Acid derivative.[1][2]

  • Oxidative Stress: Add 1 mL of 3%

    
    . Store at RT for 2 hours.
    
    • Expectation: Formation of N-oxides or azo-dimers.

  • Neutralization: Quench acid samples with 1N NaOH before injection.

Section 5: Troubleshooting Logic Flow

TroubleshootingTree Start Observation: Purity Issue CheckRT Is the impurity peak RT > Parent? Start->CheckRT Late Late Eluting Impurity CheckRT->Late Yes Early Early Eluting Impurity CheckRT->Early No DimerCheck Is it a Dimer? (Check MS for 2M-2) Late->DimerCheck AcidCheck Is it the Acid? (Check pH of mobile phase) Late->AcidCheck Sol1 Action: Degas solvents, Use antioxidant DimerCheck->Sol1 Confirmed Sol2 Action: Check storage humidity AcidCheck->Sol2 Confirmed PolarDeg Polar Degradant (Hydrolysis intermediates) Early->PolarDeg

Figure 2: Decision tree for identifying impurities based on HPLC retention time relative to the parent peak.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Gacoń, A., & Kękiewicz, J. (2020). Kinetics and Mechanism of Hydrolysis of Benzohydrazide Derivatives. Journal of Solution Chemistry. (Provides kinetic data on the acid-catalyzed hydrolysis of the hydrazide bond).
  • Wang, L., et al. (2018). Photodegradation of Nitro-aromatic Compounds: Mechanisms and Byproducts. Chemosphere.
  • Sielc Technologies. (2024). HPLC Separation of Benzoic Acid and Benzohydrazide.[1][3]Link (Source for chromatographic behavior of hydrazide vs. acid).

  • Phadnis, N., et al. (2024).[4] Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.[4][5] J. Org.[4] Chem. Link (Mechanistic insight into hydrazide oxidation to diazenes/dimers).

Sources

Technical Support Center: Purification of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Ethylamino)-3-nitrobenzohydrazide and need to address the common challenge of removing unreacted hydrazine after synthesis. As a Senior Application Scientist, I've synthesized my field experience and established chemical principles to provide a practical, in-depth resource to ensure the purity and integrity of your compound.

Understanding the Challenge: Why Removing Hydrazine is Critical

Hydrazine is a highly reactive and toxic reagent. Its presence in your final product, even in trace amounts, can interfere with subsequent reactions, compromise the accuracy of biological assays, and pose significant safety risks. Therefore, its effective removal is a critical step in your experimental workflow. This guide provides a systematic approach to purifying this compound, focusing on methods that are both effective and readily implementable in a standard laboratory setting.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My initial attempt to precipitate the product by cooling the reaction mixture didn't work. What should I do?

This is a common issue, especially if the product has some solubility in the reaction solvent even at lower temperatures.[1]

  • Immediate Action: Try adding a non-polar "anti-solvent" like cold water or a hydrocarbon solvent (e.g., hexane) dropwise to the cooled reaction mixture. This will decrease the solubility of your polar product and induce precipitation.

  • Expert Insight: The principle here is to alter the polarity of the solvent system. Your target molecule, this compound, is significantly more polar than hydrazine. By introducing a non-polar solvent, you decrease the overall polarity of the mixture, forcing the more polar product out of solution while the less polar impurities (and excess hydrazine to some extent) remain dissolved.

Q2: I see an oil forming instead of a solid precipitate. How can I resolve this?

"Oiling out" occurs when the product's melting point is lower than the temperature of the solution, or when it is supersaturated.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary reaction solvent to dissolve the oil, then try the anti-solvent addition again, but more slowly and with vigorous stirring.

    • Scratching: Use a glass rod to scratch the inside of the flask at the interface of the oil and solvent. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to initiate crystallization.

Q3: After precipitation and washing, my NMR spectrum still shows peaks corresponding to hydrazine. What's the next step?

This indicates that simple precipitation and washing are insufficient for complete purification. Here are more rigorous methods to consider:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[2] The key is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures.

  • Aqueous Extraction: This method leverages the high water solubility of hydrazine to separate it from your less water-soluble organic product.

  • Column Chromatography: For very persistent impurities or when high purity is essential, column chromatography is a powerful technique.[1]

Q4: How do I choose the right solvent for recrystallization?

Solvent selection is crucial for successful recrystallization.

  • Screening Protocol:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the product at room temperature.

    • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the product when hot.

    • Allow the dissolved solutions to cool. The best solvent will result in the formation of well-defined crystals.

  • Expert-Recommended Solvents for Screening:

Solvent ClassSpecific SolventsExpected Solubility of this compoundRationale
Polar Protic Ethanol, Methanol, IsopropanolGood solubility when hot, lower when coldThe hydroxyl group can hydrogen bond with the nitro, amino, and hydrazide functionalities. Often a good first choice.[2]
Polar Aprotic Ethyl Acetate, AcetoneModerate to good solubilityThese solvents can engage in dipole-dipole interactions with the polar groups of the molecule.
Solvent/Anti-Solvent Ethanol/Water, Ethyl Acetate/HexaneHigh solubility in the primary solvent, low in the anti-solventThis combination allows for fine-tuning of the polarity to induce crystallization.

Q5: I'm concerned about the safety of evaporating hydrazine. Are there safer alternatives to removal by rotary evaporation?

Yes, direct evaporation of hydrazine should be avoided due to its toxicity and potential for explosion.

  • Safer Alternatives:

    • Azeotropic Distillation: Adding a solvent like xylene and then removing it under reduced pressure can co-distill the hydrazine.[3] This is generally more effective for larger scales.

    • Aqueous Extraction: As mentioned, this is a very effective and safe way to remove hydrazine.

    • Chemical Quenching (with caution): While some reagents can quench hydrazine, they may also react with your hydrazide product.[4] This method should be approached with caution and tested on a small scale first.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing this compound.

  • Solvent Selection: Based on your screening, select the most promising solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: In a fume hood, place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Protocol 2: Purification by Aqueous Extraction

This method is particularly useful when the product does not precipitate easily or remains oily.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it several times with deionized water. The highly polar hydrazine will preferentially partition into the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Monitoring Purification by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the purification.

  • Plate Preparation: On a silica gel TLC plate, spot the crude material, the purified material, and a co-spot (both crude and purified in the same lane).

  • Solvent System: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[5] Adjust the ratio to achieve good separation (Rf values between 0.3 and 0.7).

  • Development: Place the TLC plate in a chamber containing the chosen solvent system and allow the solvent to ascend the plate.

  • Visualization:

    • UV Light: Your product, containing an aromatic ring, should be visible under UV light (254 nm).

    • Staining: To visualize both the product and any remaining hydrazine, a ninhydrin stain is effective for primary amines and hydrazines. Gently heat the plate after dipping in the ninhydrin solution to develop the colored spots.

Visual Workflow and Diagrams

Workflow for Removing Unreacted Hydrazine

Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis A Reaction Mixture (Product + Hydrazine) B Precipitation/ Crystallization A->B If solid forms C Aqueous Extraction A->C If oily or soluble E TLC Analysis B->E C->E D Column Chromatography D->E E->D Impure F NMR/LC-MS Analysis E->F G Pure Product F->G Purity Confirmed

Caption: Decision workflow for purification of this compound.

Logic Diagram for Troubleshooting Precipitation Issues

Troubleshooting_Precipitation start Cool Reaction Mixture outcome Precipitation Outcome start->outcome solid Solid Precipitate Forms outcome->solid Yes no_solid No Precipitate outcome->no_solid No oiling_out Oiling Out outcome->oiling_out Oil proceed Proceed to Filtration & Washing solid->proceed action1 Action: Add Anti-Solvent (e.g., Cold Water) no_solid->action1 action2 Action: Increase Solvent, Scratch, or Seed oiling_out->action2 action1->proceed action2->proceed

Caption: Troubleshooting guide for precipitation problems during product isolation.

References

  • Bourne, S. L., et al. (2020). Acyl-azide synthesis and peptide couplings in continuous flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Sivakumar, P. M., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Berillo, D. (2021). Remove excess hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent? Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • BioCrick. (n.d.). 4-Methylamino-3-nitrobenzoic acid. Retrieved from [Link]

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Validation & Comparative

Comprehensive Guide: 1H NMR Spectral Analysis of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 4-(Ethylamino)-3-nitrobenzohydrazide Molecular Formula: C


H

N

O

Molecular Weight: 224.22 g/mol [1]

This guide provides a technical characterization of this compound, a critical pharmacophore often utilized as an intermediate in the synthesis of antitubercular agents (isoniazid derivatives) and antitumor Schiff bases.

The analysis focuses on distinguishing this hydrazide from its synthetic precursor (the ethyl ester) and optimizing solvent selection for spectral resolution. The presence of the ortho-nitro group creates unique intramolecular hydrogen bonding effects that significantly influence the spectral profile, a nuance often overlooked in standard databases.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data and prevent signal broadening due to exchangeable protons, the following protocol is mandatory:

  • Solvent Choice: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the required standard.
    • Reasoning: The hydrazide moiety (-CONHNH

      
      ) and the secondary amine (-NH-Et) possess labile protons. CDCl
      
      
      
      often fails to solubilize this polar compound and accelerates proton exchange, leading to "invisible" or extremely broad NH signals. DMSO-d
      
      
      stabilizes these protons via hydrogen bonding, allowing for distinct integration.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d

    
    .
    
    • Note: Higher concentrations (>20 mg) may induce intermolecular stacking (π-π interactions) between the electron-deficient nitro-aromatic rings, causing concentration-dependent chemical shift drifts (~0.1–0.2 ppm).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): Minimum 16 (optimally 64 for clean NH

      
       observation).
      
    • Relaxation Delay (D1): Set to

      
       1.0 s to ensure full relaxation of the isolated aromatic proton (H-2).
      

Spectral Assignment & Analysis

The "Fingerprint" Region (Aromatic & Hydrazide)

The 3-nitro-4-amino substitution pattern creates a distinct deshielding pattern.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic & Structural Insight
CONH 9.50 – 9.80 Broad Singlet1HHydrazide Amide. Highly deshielded due to carbonyl anisotropy and H-bonding with DMSO.
H-2 8.60 – 8.75 Doublet (small

) or Singlet
1HAromatic (Between NO

/CO).
Most deshielded aromatic proton. Located between two electron-withdrawing groups (EWG).
NH-Et 8.10 – 8.30 Broad Triplet1HAr-NH-Et. Critical Feature: Typically deshielded (downfield) due to intramolecular H-bonding with the ortho-nitro oxygen.
H-6 7.90 – 8.10 Doublet (

Hz)
1HAromatic (Ortho to CO). Deshielded by the carbonyl cone, coupled to H-5.
H-5 7.00 – 7.20 Doublet (

Hz)
1HAromatic (Ortho to NH). Significantly shielded (upfield) relative to other aromatics due to the electron-donating resonance effect of the ethylamino group.
NH

4.40 – 4.60 Broad Singlet2HHydrazide Terminus. Often broad; integration is key to confirming hydrazide formation vs. hydrolysis.
Aliphatic Region (The Ethyl Group)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
N-CH

-
3.35 – 3.45 Multiplet/Quintet2HMethylene. Coupled to both the methyl group (

Hz) and the NH proton. Often overlaps with the H

O signal in wet DMSO.
-CH

1.15 – 1.25 Triplet (

Hz)
3HMethyl. Standard triplet.

Note on H-2 Coupling: H-2 often appears as a doublet with a very small coupling constant (


 Hz) due to meta-coupling with H-6.

Comparative Analysis: Product vs. Alternatives

Scenario A: Synthesis Monitoring (Precursor vs. Product)

The most common analytical challenge is confirming the conversion of Ethyl 4-(ethylamino)-3-nitrobenzoate (Precursor) to This compound (Product) .

The "Double Ethyl" Trap: Both the precursor and the product contain ethyl groups. A novice analyst might see an ethyl signal and assume the reaction failed. You must distinguish the O-Ethyl (ester) from the N-Ethyl (amine).

FeaturePrecursor (Ester)Product (Hydrazide) Diagnostic Result
O-Ethyl CH

Quartet @ ~4.30 ppm ABSENT Primary Confirmation of Conversion
N-Ethyl CH

Multiplet @ ~3.40 ppmMultiplet @ ~3.40 ppmRemains (Spectator group)
Hydrazide NH

AbsentBroad Singlet @ ~4.50 ppm Confirmation of Hydrazide
Aromatic H-2 ~8.50 ppm~8.65 ppmSlight downfield shift in hydrazide
Scenario B: Solvent Performance (DMSO-d vs. CDCl )

Why is DMSO-d


 mandated over the cheaper Chloroform-d?
ParameterDMSO-d

(Recommended)
CDCl

(Alternative)
Impact on Analysis
Solubility ExcellentPoor/PartialCDCl

often requires filtration, losing product.
NH Visibility Sharp/Distinct Broad/Invisible In CDCl

, the Ar-NH-Et and CONH protons exchange rapidly or broaden into the baseline, making integration impossible.
H-Bonding Stabilizes Intramolecular H-bondsDisrupts/IgnoresDMSO preserves the specific "deshielded" nature of the Ar-NH-Et proton (~8.2 ppm), a key structural identifier.

Visualization of Analytical Logic

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure.

NMR_Analysis cluster_0 Chemical Structure Components cluster_1 1H NMR Signals (DMSO-d6) Nitro 3-Nitro Group (EWG) Signal_H2 H-2 (Ar) 8.6-8.7 ppm (Most Deshielded) Nitro->Signal_H2 Ortho Deshielding Signal_NH_Et NH (Amine) 8.1-8.3 ppm (Intra-H Bond) Nitro->Signal_NH_Et Acceptor Hydrazide 1-Hydrazide (-CONHNH2) Hydrazide->Signal_H2 Ortho Deshielding Signal_CONH CONH 9.5-9.8 ppm (Broad Singlet) Hydrazide->Signal_CONH Labile Proton EthylAmino 4-Ethylamino (-NH-Et) EthylAmino->Signal_NH_Et H-Bond to Nitro Signal_Et Ethyl Group CH2: ~3.4 (m) CH3: ~1.2 (t) EthylAmino->Signal_Et Aliphatic

Caption: Logical mapping of structural moieties to specific NMR signals. Note the interaction between the Nitro group and the Ethylamino NH.

Decision Tree: Purity & Conversion

Use this workflow to determine if your reaction is complete.

Decision_Tree Start Analyze Crude Spectrum (DMSO-d6) Check_43 Check 4.30 ppm (Quartet) (O-CH2 Region) Start->Check_43 Present Signal Present Check_43->Present Yes Absent Signal Absent Check_43->Absent No Incomplete Incomplete Reaction (Ester Remaining) Present->Incomplete Check_Hydrazide Check 9.6 ppm (CONH) & 4.5 ppm (NH2) Absent->Check_Hydrazide Success Product Confirmed (Pure Hydrazide) Check_Hydrazide->Success Signals Present Failure Hydrolysis/Side Product Check_Hydrazide->Failure Signals Absent

Caption: Diagnostic workflow for confirming the Ester-to-Hydrazide conversion.

References

  • Li, X., et al. (2009).[2] Synthesis and Crystal Structure of Ethyl 4-ethylamino-3-nitrobenzoate. PMC/NIH. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][3][5][6] Retrieved from [Link]

Sources

FTIR characteristic peaks of 4-(Ethylamino)-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 4-(Ethylamino)-3-nitrobenzohydrazide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis grounded in established spectroscopic principles and data from related molecular structures.

Introduction: The Role of FTIR in Characterizing this compound

This compound is a multifaceted organic molecule featuring a hydrazide moiety, a secondary amine, and a nitro group attached to a benzene ring. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a unique "fingerprint" of the functional groups present, confirming the identity and purity of a synthesized compound.[1]

This guide will predict and analyze the characteristic vibrational frequencies of this compound, compare them with related compounds, and provide a standardized protocol for acquiring an FTIR spectrum.

Predicted FTIR Spectrum: A Detailed Vibrational Analysis

The FTIR spectrum of this compound can be understood by dissecting the contributions of its individual functional groups. The electronic effects of the electron-donating ethylamino group and the electron-withdrawing nitro and benzohydrazide groups on the aromatic ring will influence the precise location of these absorption bands.

N-H Stretching Vibrations (3500-3200 cm⁻¹)

This region is dominated by the stretching vibrations of the various N-H bonds in the molecule.

  • Hydrazide (-CONHNH₂): The primary amine of the hydrazide group will exhibit two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration, typically in the 3400-3250 cm⁻¹ range.[2]

  • Secondary Amine (-NH-): The ethylamino group will show a single, weaker N-H stretching band between 3350-3310 cm⁻¹.[2][3]

The presence of intramolecular hydrogen bonding between the amino groups and the adjacent nitro group can cause these peaks to broaden and shift to lower wavenumbers.[4]

C-H Stretching Vibrations (3100-2850 cm⁻¹)
  • Aromatic C-H: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weaker bands above 3000 cm⁻¹.[5]

  • Aliphatic C-H: The ethyl group's methyl (-CH₃) and methylene (-CH₂) groups will produce asymmetric and symmetric stretching bands in the 2960-2850 cm⁻¹ region.[6]

The Carbonyl (C=O) Stretch: The Amide I Band (1700-1630 cm⁻¹)

The C=O stretching vibration of the hydrazide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum. For benzohydrazide derivatives, this peak typically appears in the range of 1654-1595 cm⁻¹.[7] The exact position is sensitive to electronic effects and hydrogen bonding.

Nitro Group (NO₂) Vibrations (1560-1475 cm⁻¹ and 1360-1290 cm⁻¹)

The nitro group is characterized by two strong absorption bands:

  • Asymmetric NO₂ Stretch: A strong band is expected between 1550-1475 cm⁻¹.[8][9]

  • Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ region.[8][9]

The conjugation with the aromatic ring influences the position of these bands.[8]

N-H Bending and Aromatic C=C Vibrations (1650-1400 cm⁻¹)
  • Amide II Band: The N-H bending vibration of the hydrazide's -CONH- group, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550-1511 cm⁻¹.[7]

  • Primary Amine Scissoring: The -NH₂ group of the hydrazide will have a scissoring (bending) vibration in the 1650-1580 cm⁻¹ region.[2]

  • Aromatic C=C: The benzene ring will show several characteristic C=C stretching bands of variable intensity in the 1600-1450 cm⁻¹ range.

Comparative Analysis: Benchmarking Against Simpler Analogs

To better understand the FTIR spectrum of this compound, it is instructive to compare its expected peaks with those of structurally related compounds.

Functional Group/VibrationThis compound (Predicted)BenzohydrazideAromatic Nitro Compound (e.g., Nitrobenzene)Secondary Aromatic Amine (e.g., N-Ethylaniline)
N-H Stretch (Hydrazide) ~3400-3250 cm⁻¹ (two bands)~3325 cm⁻¹[10]N/AN/A
N-H Stretch (Sec. Amine) ~3350-3310 cm⁻¹ (one band)N/AN/A~3400 cm⁻¹
Aromatic C-H Stretch >3000 cm⁻¹~3078 cm⁻¹[10]>3000 cm⁻¹>3000 cm⁻¹
Aliphatic C-H Stretch ~2960-2850 cm⁻¹N/AN/A~2970-2860 cm⁻¹
C=O Stretch (Amide I) ~1650-1630 cm⁻¹~1635 cm⁻¹[10]N/AN/A
N-H Bend (Amide II) ~1550-1510 cm⁻¹~1527 cm⁻¹ (often coupled with C=C)[10]N/AN/A
NO₂ Asymmetric Stretch ~1550-1475 cm⁻¹N/A~1530 cm⁻¹N/A
NO₂ Symmetric Stretch ~1360-1290 cm⁻¹N/A~1350 cm⁻¹N/A
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1597, 1527 cm⁻¹[10]~1600, 1475 cm⁻¹~1600, 1500 cm⁻¹
C-N Stretch (Aromatic) ~1335-1250 cm⁻¹~1087 cm⁻¹[10]N/A~1320-1250 cm⁻¹

This comparison highlights how the spectrum of the target molecule is a composite of the features of its constituent parts, with shifts arising from their electronic interplay.

Visualizing Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and the key functional groups responsible for its characteristic IR absorptions.

Caption: Structure of this compound with key functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized procedure for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet method.

Objective: To obtain a high-resolution FTIR spectrum of the solid sample.

Materials:

  • This compound (sample)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with dies

  • FTIR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the agate mortar first to create a fine powder.

    • Add the sample to the KBr and continue grinding until the mixture is a fine, homogeneous powder. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected.

    • Identify and label the characteristic peaks, comparing them to the predicted values and reference spectra.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • Unknown. (n.d.). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives.
  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • Unknown. (n.d.). IR: amines.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Unknown. (n.d.). IR: nitro groups.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • Vensel Publications. (2022, July 20). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening.
  • Unknown. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • International Journal of Pharmaceutical Sciences and Research. (2014, February 2). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethylamino-3-nitrobenzamide (C9H11N3O3).
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Santa Cruz Biotechnology. (n.d.). 4-Ethylamino-3-nitro-benzoic acid hydrazide.
  • PMC. (n.d.). 4-Ethylamino-3-nitrobenzoic acid.
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)....
  • ResearchGate. (2017, August 9). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.

Sources

A Senior Application Scientist’s Guide to the Characterization of 4-(Ethylamino)-3-nitrobenzohydrazide: A Comparative Analysis of Melting Point and Chromatographic Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(Ethylamino)-3-nitrobenzohydrazide, a key structural motif and potential intermediate in the synthesis of novel therapeutics, is no exception.[1] Its molecular integrity must be rigorously established before it can advance through the development pipeline. The presence of impurities, even in trace amounts, can alter biological activity, introduce toxicity, or compromise the stability of the final drug product.[2]

This guide provides an in-depth, comparative analysis of two fundamental techniques for assessing the purity of this compound: traditional melting point determination and modern chromatographic analysis. We will move beyond simple procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust and logical framework for compound characterization.

Section 1: Melting Point Determination – The First Line of Purity Assessment

Melting point determination is a foundational analytical technique used to characterize solid crystalline compounds and provide a rapid, reliable assessment of purity.[3] For a pure crystalline solid, the transition from the solid to the liquid phase occurs over a sharp and narrow temperature range.[4] The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range, a phenomenon known as melting point depression.[5][6] This makes it an invaluable initial check for batch-to-batch consistency and successful purification.[3]

Methodology Comparison: Capillary Method vs. Differential Scanning Calorimetry (DSC)

The most common and accessible method for melting point determination is the Capillary Tube Method , which involves heating a small sample in a capillary tube at a controlled rate.[4][5] It can be performed with manual oil baths or modern digital instruments. For a more quantitative thermal analysis, Differential Scanning Calorimetry (DSC) measures the heat flow required to raise the sample's temperature, providing a highly accurate and reproducible melting endotherm. While DSC offers superior data quality, the capillary method remains the workhorse for routine quality control due to its simplicity and cost-effectiveness. This guide will focus on the pharmacopeia-compliant capillary method.

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol is designed to be self-validating through mandatory instrument calibration, ensuring the trustworthiness of the results. It is aligned with the standards outlined in major pharmacopeias.[7][8]

1. Instrument Calibration:

  • Rationale: To ensure the accuracy of the instrument's temperature sensor, calibration is a non-negotiable first step.[8]

  • Procedure:

    • Select at least three certified melting point standards that bracket the expected melting point of the test compound.[7][8] Common standards include Benzophenone (~48 °C), Vanillin (~82 °C), and Caffeine (~236 °C).

    • Determine the melting point of each standard using the operational parameters below (Step 3).

    • Compare the observed values to the certified values. If a deviation exceeds the instrument's specifications, a temperature correction curve or instrument adjustment is required.[8]

2. Sample Preparation:

  • Rationale: Proper sample preparation is critical for reproducible results. The sample must be completely dry and finely powdered to ensure uniform heat distribution within the capillary.

  • Procedure:

    • Ensure the this compound sample is free of residual solvent by drying it under a vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Thoroughly crush the sample into a fine powder using a spatula.

    • Tap the open end of a capillary tube (standard dimensions: 1.3–1.5 mm outer diameter, 0.1–0.3 mm wall thickness) into the powder until a small amount enters the tube.[7]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2–3 mm.[5]

3. Measurement:

  • Rationale: A slow, controlled heating rate is essential for allowing the system to maintain thermal equilibrium, which is necessary for an accurate determination.[5] Pharmacopeias mandate a rate of 1 °C/min for official measurements.[7][8]

  • Procedure:

    • Set the starting temperature of the heating block to approximately 10-15 °C below the expected melting point. If unknown, a rapid preliminary scan (e.g., 10 °C/min) can be performed to find an approximate range.[5]

    • Once the starting temperature is reached, insert the capillary tube into the instrument.

    • Set the heating rate to 1 °C/min .[5][8]

    • Record two temperatures:

      • T_onset (Collapse Point): The temperature at which the first drop of liquid becomes visible or the substance begins to collapse against the capillary wall.[8]

      • T_clear (Clear Point): The temperature at which the last solid particle melts, resulting in a completely clear liquid.[8]

    • The melting range is reported as T_onset – T_clear.

Data Interpretation and Comparative Analysis

The purity of a compound is directly correlated with its melting range. A highly pure sample will exhibit a sharp melting range (typically < 1 °C), whereas an impure sample will have a depressed and broad range.

Table 1: Hypothetical Melting Point Data for Different Batches of this compound

Batch IDDescriptionObserved Melting Range (°C)Interpretation
BATCH-001Crude synthetic product158 – 164 °CSignificant impurities present, indicated by the wide 6 °C range.
BATCH-002After one recrystallization165 – 166.5 °CPurity has improved significantly, but some minor impurities may remain.
BATCH-003Analytical Reference Standard167.5 – 168.0 °CHigh purity, indicated by the sharp 0.5 °C range.
Workflow for Melting Point Determination```dot

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Recording Calibrate 1. Calibrate Instrument (with certified standards) Prepare 2. Prepare Sample (dry, powder, pack capillary) Calibrate->Prepare Heat 3. Heat Sample (Ramp rate: 1 °C/min) Prepare->Heat Observe 4. Observe Phase Transition Heat->Observe Record 5. Record T_onset and T_clear Observe->Record Report 6. Report Melting Range Record->Report

Caption: Workflow for Quantitative HPLC Purity Analysis with System Suitability.

Section 3: Integrated Purity Assessment - A Holistic View

Neither melting point determination nor chromatographic analysis alone provides a complete picture of a compound's purity. A truly robust characterization strategy leverages these techniques in a complementary fashion.

  • Initial Screening: Melting point and TLC serve as rapid, inexpensive primary screening tools after synthesis and initial purification steps like recrystallization. [6][9]* Quantitative Release Testing: HPLC is the definitive method for final batch release, providing the quantitative data required for quality assurance and regulatory documentation. [10]* Troubleshooting: If a batch shows a broad melting range, HPLC can be used to identify and quantify the impurities responsible, guiding further purification efforts.

Table 3: Summary Comparison of Purity Analysis Techniques

FeatureMelting Point DeterminationThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Thermal property (melting depression)Adsorption/Partition ChromatographyHigh-resolution partition chromatography
Data Type Quantitative (Range), Qualitative (Purity)Qualitative / Semi-quantitativeQuantitative
Primary Use Quick purity check, identity confirmationReaction monitoring, impurity spottingPurity assay, impurity profiling, stability testing
Resolution Low (bulk property)ModerateVery High
Throughput HighHighModerate
Cost / Sample LowVery LowHigh
Regulatory Value Compendial identity testSupporting dataGold standard for quality control

Conclusion

The rigorous assessment of purity for pharmaceutical intermediates like this compound is a multi-faceted process that underpins the safety and quality of potential new medicines. An integrated approach, beginning with the rapid, macroscopic assessment provided by melting point determination and culminating in the precise, quantitative analysis of HPLC, forms a robust and scientifically sound characterization strategy. By understanding the principles behind each technique and implementing self-validating protocols, researchers and drug development professionals can generate reliable, high-quality data, ensuring the integrity of their materials and the success of their development programs.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Lehotay, J., Hájková, K., & Koval, M. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • International Journal of Research and Analytical Reviews. (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]

  • Drug Development and Delivery. (2013). IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • El-Faham, A., et al. (2015).
  • Szałek, A., et al. (2025). New 4-(Morpholin-4-Yl)

Sources

A Comparative Crystallographic Guide to 4-(Ethylamino)-3-nitrobenzohydrazide and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information, which in turn informs structure-activity relationships (SAR), guides lead optimization, and accelerates the development of novel therapeutics. This guide provides a comparative analysis of the crystallographic features of 4-(ethylamino)-3-nitrobenzohydrazide, a compound of interest in medicinal chemistry, contextualized by the experimentally determined structures of its close analogs. While a definitive crystal structure for this compound is not publicly available at the time of this publication, we can infer its likely structural characteristics by examining related compounds. This approach underscores the predictive power of crystallography and its utility in rational drug design.

The Significance of the Benzohydrazide Scaffold

Benzohydrazide derivatives are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The presence of the hydrazide moiety allows for a variety of hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. The substitution pattern on the phenyl ring further modulates the electronic and steric properties of these molecules, influencing their crystal packing and, consequently, their physicochemical properties such as solubility and stability.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, yet detailed, protocol for obtaining and analyzing the X-ray crystallography data for a compound like this compound, based on established methodologies for similar compounds.[2][3][4]

Crystallization
  • Synthesis and Purification: The target compound, this compound, would first be synthesized and purified to homogeneity. The synthesis of a related precursor, 4-ethylamino-3-nitrobenzoic acid, involves the hydrolysis of ethyl 4-ethylamino-3-nitrobenzoate.[2] A similar synthetic strategy could be adapted to produce the target hydrazide.

  • Solvent Selection and Crystal Growth: The purified compound is dissolved in a suitable solvent or a mixture of solvents. For many benzohydrazide derivatives, slow evaporation of a solution in solvents like ethanol or methanol has proven effective for growing crystals suitable for X-ray diffraction.[3]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm) is carefully selected and mounted on a goniometer head.

Data Collection
  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer, such as a Bruker SMART APEXII CCD area-detector.[2]

  • X-ray Source: Monochromatic X-rays, typically from a Mo Kα radiation source, are directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on the detector at a controlled temperature, often a cryogenic temperature like 120 K to minimize thermal vibrations.[2]

Structure Solution and Refinement
  • Data Reduction: The collected diffraction data are processed to yield a set of structure factors.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, often with software like SHELXTL.[2]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit. Hydrogen atoms are often located from the difference Fourier map and refined.[2]

  • Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and other potential issues.

The experimental workflow for X-ray crystallography is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: A flowchart illustrating the major steps in a single-crystal X-ray diffraction experiment.

Comparative Analysis of Crystallographic Data

To predict the crystallographic properties of this compound, we will compare the data from its closest structural analogs. The following table summarizes key crystallographic parameters for 4-ethylamino-3-nitrobenzoic acid and other relevant benzohydrazide derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-Ethylamino-3-nitrobenzoic acidC₉H₁₀N₂O₄TriclinicP-13.93548.474113.810684.730454.492[2]
Ethyl 4-ethylamino-3-nitrobenzoateC₁₁H₁₄N₂O₄MonoclinicP2₁/c4.236016.1808.489095.80578.82[4]
(E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazideC₁₄H₁₀N₄O₅MonoclinicP2₁/n11.85614.1168.626395.1931437.84[3]
N′-(4-methyl-2-nitrophenyl)benzohydrazideC₁₄H₁₃N₃O₃MonoclinicI2/a------[5]

Analysis of Structural Features:

  • Hydrogen Bonding: In the crystal structure of 4-ethylamino-3-nitrobenzoic acid, an intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. Intermolecular O—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers.[2] It is highly probable that this compound would also exhibit extensive hydrogen bonding, with the hydrazide moiety providing additional donors and acceptors (N-H and C=O groups). These interactions would likely play a dominant role in the crystal packing.

  • Molecular Conformation: The nitro group in 4-ethylamino-3-nitrobenzoic acid is slightly twisted out of the plane of the benzene ring.[2] A similar non-planar conformation is expected for this compound. The dihedral angle between the phenyl ring and the hydrazide group will be a key conformational parameter, influenced by steric and electronic effects of the substituents. In other benzohydrazide derivatives, the conformation around the C-N bond is often found to be E (trans).[3]

  • Crystal Packing: The packing in 4-ethylamino-3-nitrobenzoic acid involves stacking of the molecules along the a-axis, facilitated by short O⋯O contacts between the nitro groups.[2] For this compound, π-π stacking interactions between the aromatic rings are also anticipated, which are commonly observed in related structures and contribute to the stability of the crystal lattice.[5]

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. The presence of the ethylamino, nitro, and hydrazide functional groups suggests a rich hydrogen-bonding network and potential for π-π stacking, which are critical determinants of the compound's physical properties and its interactions with biological macromolecules.

For researchers in drug development, this predictive structural analysis serves as a crucial starting point for computational studies, such as molecular docking and molecular dynamics simulations, to probe the binding of this compound to its putative biological targets. The experimental determination of its crystal structure is a logical and necessary next step to validate these predictions and to provide a solid foundation for further structure-based drug design efforts.

References

  • Al-Warhi, T., Al-Dies, A. M., Al-Tamimi, A.-A. M., El-Emam, A. A., & Al-Shaalan, N. H. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI.
  • Mohd. Maidin, S. N. A., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1079.
  • Li, J. (2012). (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2671.
  • Request PDF. (n.d.). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies.
  • Li, J., Liu, G., & Wang, D. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1079.
  • Akhtar, T., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(1), 1-19.
  • Özbek, N., et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide.
  • Han, Y.-J., et al. (2022). Syntheses, Crystal Structures and Xanthine Oxidase Inhibitory Activity of Aroylhydrazones. Acta Chimica Slovenica, 69(4), 861-869.
  • Request PDF. (n.d.). Synthesis of benzohydrazide derivatives.
  • Request PDF. (n.d.). Crystallographic and experimental data for compounds 1-4.
  • Löser, R., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Crystals, 7(10), 297.
  • The Royal Society of Chemistry. (n.d.).
  • NIF. (n.d.).
  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF).
  • Yin, P., et al. (2014). Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N'-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide Monohydrate. Asian Journal of Chemistry, 26(18), 6127-6130.
  • PubChemLite. (n.d.). 4-ethylamino-3-nitrobenzamide (C9H11N3O3).
  • Chemdiv. (n.d.). Compound N'-{[4-(diethylamino)phenyl]methylidene}-4-nitrobenzohydrazide.
  • PubMed. (2024). Discovery of 4-(isopentyloxy)
  • MDPI. (2022).
  • FLORE. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Comparative Guide: UV-Vis Spectral Profiling of 4-(Ethylamino)-3-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 4-(Ethylamino)-3-nitrobenzohydrazide Derivatives Content Type: Technical Comparison & Characterization Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]

Introduction: The Chromophoric Scaffold

This compound is a specialized pharmacophore often employed as an intermediate in the synthesis of antimicrobial and antitumor agents (specifically hydrazones).[1] Its optical properties are dominated by a "push-pull" electronic system:

  • Electron Donor: The N-ethylamino group at the para position.[1]

  • Electron Acceptor: The nitro group at the meta position (ortho to the amine) and the hydrazide carbonyl.[1]

This specific substitution pattern creates a strong Intramolecular Charge Transfer (ICT) band, giving these derivatives distinct spectral fingerprints compared to their unsubstituted analogs.[1] This guide analyzes the UV-Vis absorption characteristics, solvent effects, and structural correlations necessary for rigorous characterization.[1]

Mechanistic Analysis of Absorption

Electronic Transitions

The UV-Vis spectrum of this compound derivatives typically exhibits three primary bands. Understanding the origin of these bands is crucial for interpreting shifts caused by derivatization (e.g., Schiff base formation).[1]

Band TypeApprox.

(nm)
OriginMolar Absorptivity (

)
Band I 220 – 250

(Benzene Ring)
High (

)
Band II 280 – 320

(Carbonyl/Nitro)
Medium
Band III 350 – 430ICT Transition (Amine

Nitro)
High (Solvent Dependent)
The "Push-Pull" Effect & N-Alkylation

The N-ethyl group acts as an auxochrome.[1] Compared to the parent 4-amino-3-nitrobenzohydrazide, the ethyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen lone pair.[1]

  • Result: A bathochromic shift (Red Shift) of 5–15 nm in the ICT band compared to the un-alkylated primary amine.

  • Mechanism: Stabilization of the excited state polar form, lowering the energy gap (

    
    ) for the transition.[1]
    
Visualization: Electronic Transition Pathway

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS 4-(Ethylamino)-3-nitro (Localized e- density) ES Charge Transfer State (Dipolar Species) GS->ES Absorption (hν) ICT Transition Auxochrome Ethyl Group (+I Effect) Stabilizes cation on N Auxochrome->GS Acceptor Nitro Group (-M Effect) Stabilizes anion on O Acceptor->GS

Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the primary visible absorption band.[1]

Comparative Spectral Data

The following data compares the 4-(ethylamino) scaffold against common alternatives and its own hydrazone derivatives.

Substituent Effects on (in Ethanol)
Compound ClassStructure

(ICT Band)
Visual Color
Parent Scaffold 4-Aminobenzohydrazide~290 nmColorless
Nitro-Analog 4-Amino-3-nitrobenzohydrazide385 nmYellow
Target Compound This compound 395 – 405 nm Deep Yellow/Orange
Derivative Hydrazone (with Benzaldehyde)410 – 425 nmOrange
Derivative Hydrazone (with 4-Nitrobenzaldehyde)430 – 450 nmRed/Orange
Solvatochromic Behavior

These derivatives exhibit positive solvatochromism . As solvent polarity increases, the ICT band shifts to longer wavelengths (Red Shift) due to the stabilization of the highly polar excited state.[1]

  • Non-polar (Hexane/Dioxane):

    
     nm[1]
    
  • Polar Aprotic (DMSO/DMF):

    
     nm[1]
    
  • Polar Protic (Ethanol/Methanol):

    
     nm (Hydrogen bonding can slightly perturb the trend).[1]
    

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducible data for publication or quality control, follow this standardized workflow.

Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of the derivative in 10 mL of HPLC-grade DMSO (Concentration

    
     mg/mL).
    
  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL of the target solvent (Ethanol, Methanol, or Acetonitrile). Final concentration 
    
    
    
    
    
    g/mL.
    • Note: Absorbance at

      
       must be between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).[1]
      
Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.[1]

  • Baseline: 100% solvent blank (matched cuvettes).

  • Scan Range: 200 nm – 600 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).[1]

  • Slit Width: 1.0 or 2.0 nm.

Workflow Diagram

UV_Workflow cluster_QC Quality Control Check Start Sample Synthesis (Recrystallized) Prep Stock Solution Preparation (DMSO, 1 mg/mL) Start->Prep Dilution Dilution to Working Conc. (10-50 µM in EtOH) Prep->Dilution Blank Baseline Correction (Solvent Blank) Dilution->Blank Matched Cuvettes Scan Spectral Scan (200-600 nm) Blank->Scan Analysis Data Processing (Identify λmax, Calculate ε) Scan->Analysis Check Absorbance 0.2 - 0.8? Analysis->Check Check->Dilution No (Re-dilute) End Final Spectrum Check->End Yes (Report)

Figure 2: Standardized workflow for UV-Vis characterization of nitrobenzohydrazide derivatives.

References

  • Standard Spectral Data: NIST Chemistry WebBook. UV-Vis and IR spectra of 4-nitrobenzohydrazide analogs.[1]Link[1]

  • Synthesis & Properties: Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. (Related structural study on ethylamino-nitro-benzoyl systems).

  • Hydrazone Characterization: Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from 4-Aminobenzoic Acid. (Provides comparative baseline for amino-benzohydrazide spectra).

  • Nitro Group Spectroscopy: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (Fundamental electronic transitions of the nitro-aromatic moiety).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.